Futibatinib
Description
This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Fibroblast Growth Factor Receptor Inhibitor, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
This compound is a FGF receptor 2 kinase inhibitor that is used in the treatment of unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma. This compound is associated with transient and usually mild elevations in serum aminotransferase during therapy, but has not been convincingly linked to cases of clinically apparent liver injury.
This compound is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) with potential antineoplastic activity. This compound selectively and irreversibly binds to and inhibits FGFR, which may result in the inhibition of both the FGFR-mediated signal transduction pathway and tumor cell proliferation, and increased cell death in FGFR-overexpressing tumor cells. FGFR is a receptor tyrosine kinase essential to tumor cell proliferation, differentiation and survival and its expression is upregulated in many tumor cell types.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2022 and has 3 approved and 5 investigational indications.
irreversible FGFR 1-4 inhibito
Structure
3D Structure
Propriétés
IUPAC Name |
1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIPNCCJPRMIAX-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448169-71-8 | |
| Record name | Futibatinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448169718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Futibatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15149 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FUTIBATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B93MGE4AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Futibatinib: A Technical Guide to its FGFR Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Futibatinib (TAS-120) is a potent and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) that has demonstrated significant anti-tumor activity in various preclinical and clinical settings.[1][2][3][4] Its mechanism of action, centered on the covalent modification of a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, confers a distinct selectivity profile and a high barrier to the development of acquired resistance.[2][5] This technical guide provides an in-depth analysis of the FGFR inhibitor selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.
Quantitative Selectivity Profile of this compound
This compound exhibits high potency and selectivity for FGFR isoforms 1, 2, 3, and 4.[2][6] The inhibitory activity, as measured by half-maximal inhibitory concentration (IC50) in biochemical assays and growth inhibition (GI50) in cell-based assays, underscores its preferential targeting of the FGFR family over other kinases.
Biochemical Inhibitory Activity
In cell-free enzymatic assays, this compound demonstrates low nanomolar IC50 values against all four FGFR isoforms.[6] This potent inhibition is a direct consequence of its covalent binding mechanism.
| Kinase Target | IC50 (nmol/L) | Reference |
| FGFR1 | 1.8 ± 0.4 | [1] |
| FGFR2 | 1.4 ± 0.3 | [1] |
| FGFR3 | 1.6 ± 0.1 | [1] |
| FGFR4 | 3.7 ± 0.4 | [1] |
| Table 1: Biochemical IC50 values of this compound against FGFR isoforms. Data are presented as mean ± standard deviation from three independent experiments.[1] |
Kinome-Wide Selectivity
When profiled against a broad panel of human kinases, this compound displays a high degree of selectivity for the FGFR family. In a screening of 296 kinases, only a few non-FGFR kinases showed significant inhibition at a concentration of 100 nmol/L, which is approximately 50 times the IC50 for FGFR2/3.[1]
| Kinase Target | % Inhibition at 100 nmol/L |
| Mutant RET (S891A) | 85.7% |
| MAPKAPK2 | 54.3% |
| CK1α | 50.7% |
| Table 2: Off-target kinase inhibition by this compound at 100 nmol/L.[1] |
In a separate study using an active-site-directed competition binding assay against 387 wild-type kinases, this compound also demonstrated high selectivity. At a concentration of 100 nM, significant ligand-binding inhibition was observed for all four FGFR isoforms, while only two other kinases, Mitogen-activated protein kinase 12 (MAPK12) and the insulin receptor (INSR), showed greater than 50% inhibition.[7]
| Kinase Target | Ligand-Binding Inhibition at 100 nM |
| FGFR1 | 99.1% |
| FGFR2 | 97.0% |
| FGFR3 | 97.8% |
| FGFR4 | 94.8% |
| MAPK12 | 69% |
| INSR | 55% |
| Table 3: Kinome scan binding inhibition by this compound at 100 nM.[7] |
Cellular Antiproliferative Activity
This compound effectively inhibits the growth of cancer cell lines with various FGFR genomic aberrations, including amplifications, fusions, and mutations.[1] The GI50 values in these cell lines are typically in the low nanomolar range, correlating well with the biochemical inhibition of FGFR.[1]
| Cancer Type | Cell Line | FGFR Genomic Aberration | GI50 (nmol/L) |
| Gastric Cancer | SNU-16 | FGFR2 Amplification | 1.2 ± 0.2 |
| Breast Cancer | MDA-MB-134-VI | FGFR1/2 Amplification | 1.5 ± 0.4 |
| Lung Cancer | H1581 | FGFR1 Amplification | 4.3 ± 0.5 |
| Endometrial Cancer | AN3 CA | FGFR2 Point Mutation | 2.6 ± 0.3 |
| Bladder Cancer | RT-112 | FGFR3 Fusion | 8.1 ± 1.1 |
| Multiple Myeloma | OPM-2 | FGFR3 Translocation | 3.9 ± 0.5 |
| Table 4: Antiproliferative activity of this compound in cancer cell lines with FGFR aberrations. |
Experimental Protocols
The following sections detail the methodologies employed to determine the selectivity and potency of this compound.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified FGFR kinases.
Objective: To determine the IC50 value of this compound against recombinant FGFR1, FGFR2, FGFR3, and FGFR4.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
This compound (TAS-120) dissolved in DMSO.
-
ATP (Adenosine triphosphate).
-
Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT).[8]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.[5][9]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[8]
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is typically done by adding a detection reagent that converts ADP to ATP, which then generates a luminescent signal via a luciferase reaction.[5][8][9]
-
The luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (Cell-Based Assay)
This assay assesses the ability of this compound to inhibit the growth of cancer cells that are dependent on FGFR signaling.
Objective: To determine the GI50 value of this compound in cancer cell lines with known FGFR aberrations.
Materials:
-
Cancer cell lines with and without FGFR genomic aberrations.
-
Cell culture medium and supplements.
-
This compound (TAS-120) dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well plates.
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a period of time, typically 3 days.[1]
-
Assess cell viability by adding a reagent that measures ATP content, which is an indicator of metabolically active cells.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
The GI50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizing this compound's Mechanism and Evaluation
To further elucidate the context of this compound's activity, the following diagrams, generated using the DOT language, illustrate the FGFR signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for kinase inhibitor selectivity profiling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I, first-in-human study of this compound, a highly selective, irreversible FGFR1–4 inhibitor in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.co.uk [promega.co.uk]
Futibatinib's Covalent Binding Mechanism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futibatinib (TAS-120) is a potent and selective, orally bioavailable, small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1] Its clinical efficacy, particularly in the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements, is underpinned by its unique covalent binding mechanism.[1][2] This irreversible mode of action provides a durable and robust inhibition of FGFR signaling, offering a distinct advantage over reversible inhibitors, especially in the context of acquired resistance.[3][4] This technical guide provides an in-depth exploration of the core covalent binding mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
The Covalent Interaction: A Two-Step Mechanism
The interaction of this compound with the FGFR kinase domain is a two-step process, beginning with a reversible, non-covalent binding event, followed by an irreversible covalent bond formation.[5] This mechanism allows for high affinity and specificity, as the initial binding orients the reactive moiety of this compound in close proximity to its target residue within the ATP-binding pocket.
The key structural feature of this compound responsible for its covalent binding is the acrylamide "warhead".[5][6] This electrophilic group is designed to react with a specific, nucleophilic cysteine residue located in a highly flexible glycine-rich loop (P-loop) of the FGFR kinase domain.[6][7]
The covalent bond is formed through a Michael addition reaction, where the thiol group of the cysteine residue attacks the β-carbon of the acrylamide's α,β-unsaturated carbonyl system.[5] This results in the formation of a stable thioether linkage, permanently inactivating the FGFR kinase.
Key Amino Acid Residue
The primary target for this compound's covalent attachment is a conserved cysteine residue within the P-loop of the FGFR kinase domain. In FGFR2 , this residue is identified as Cysteine 492 (Cys492) .[8][9] Some literature also refers to this residue as Cys491.[6][10] The presence of this accessible cysteine is a key determinant of this compound's selective covalent inhibition. Mutations of this cysteine residue, such as C492F, have been observed as a rare mechanism of acquired resistance to this compound.[8]
Structural Basis of Binding and Selectivity
This compound's design incorporates several key features that contribute to its high affinity and selectivity for FGFRs. The core pyrazolopyrimidine structure mimics the ATP molecule, enabling it to fit into the ATP-binding site.[5] A dimethoxyphenyl ring extends into a hydrophobic pocket of the receptor, stabilized by van der Waals interactions and a hydrogen bond with Asp641.[5] The pyrazolopyrimidine core itself forms hydrogen bonds with the hinge region residues Glu562 and Ala564.[5] This precise positioning, facilitated by these non-covalent interactions, optimally presents the acrylamide warhead to the target cysteine residue for the subsequent covalent reaction.
Quantitative Analysis of this compound's Potency
The irreversible nature of this compound's binding translates to potent inhibition of all four FGFR isoforms. The following tables summarize key quantitative data on its inhibitory activity.
| FGFR Isoform | IC50 (nM) |
| FGFR1 | 1.8[6][9] |
| FGFR2 | 1.4[9] |
| FGFR3 | 1.6[6][9] |
| FGFR4 | 3.7[6][9] |
| Table 1: In vitro inhibitory activity of this compound against FGFR isoforms. |
This compound also demonstrates potent activity against various FGFR2 mutations that confer resistance to reversible FGFR inhibitors.
| FGFR2 Mutant | IC50 (nM) |
| Wild-type | 0.9 |
| V565I | 1-3 |
| N550H | 3.6 |
| E566G | 2.4 |
| Table 2: Inhibitory activity of this compound against wild-type and mutant FGFR2.[7] |
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway Inhibition
This compound's covalent inhibition of FGFRs blocks their phosphorylation and subsequent activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.[11][12]
Caption: FGFR Signaling Pathway and this compound Inhibition.
Experimental Workflow for Characterizing Covalent Binding
The confirmation of this compound's covalent binding mechanism involves a series of biochemical and biophysical assays.
Caption: Experimental Workflow for this compound Characterization.
Logical Relationship of the Covalent Binding Mechanism
The following diagram illustrates the logical steps involved in the covalent binding of this compound to FGFR.
Caption: Logical Steps of this compound's Covalent Binding.
Experimental Protocols
The following are representative, detailed methodologies for key experiments cited in the characterization of this compound's covalent binding. These protocols are illustrative and may require optimization based on specific laboratory conditions and reagents.
Intact Protein Mass Spectrometry to Confirm Covalent Adduct Formation
Objective: To determine if this compound forms a covalent bond with the FGFR kinase domain by measuring the mass increase of the protein after incubation with the inhibitor.
Methodology:
-
Protein Preparation:
-
Recombinant human FGFR2 kinase domain is expressed and purified.
-
The protein is buffer-exchanged into a mass spectrometry-compatible buffer (e.g., 20 mM ammonium bicarbonate, pH 8.0).
-
The final protein concentration is adjusted to 1-5 µM.
-
-
Incubation:
-
The FGFR2 kinase domain is incubated with a 5-10 fold molar excess of this compound (or DMSO as a vehicle control) for 1-2 hours at room temperature.
-
-
LC-MS Analysis:
-
The reaction mixture is injected onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
A C4 or C8 column is typically used for protein separation.
-
A gradient of acetonitrile in water with 0.1% formic acid is used to elute the protein.
-
The mass spectrometer is operated in positive ion mode to acquire the full mass spectrum of the intact protein.
-
-
Data Analysis:
-
The acquired mass spectra are deconvoluted to determine the molecular weight of the protein in both the this compound-treated and DMSO-treated samples.
-
A mass shift corresponding to the molecular weight of this compound (418.48 g/mol ) in the treated sample confirms covalent binding.
-
Peptide Mapping by LC-MS/MS to Identify the Covalent Binding Site
Objective: To identify the specific amino acid residue in the FGFR kinase domain that covalently binds to this compound.
Methodology:
-
Sample Preparation:
-
The FGFR2 kinase domain is incubated with this compound as described in the intact protein mass spectrometry protocol.
-
The protein is denatured (e.g., with 8 M urea) and reduced (e.g., with 10 mM DTT).
-
The cysteine residues are alkylated with a reagent such as iodoacetamide (this step is performed on a control sample without this compound to confirm the reactivity of the target cysteine).
-
The protein is digested overnight with a specific protease, such as trypsin or Glu-C.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by reverse-phase LC using a C18 column.
-
The eluting peptides are analyzed by a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or ion trap).
-
The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant peptide ions in each full scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
The MS/MS spectra are searched against the sequence of the FGFR2 kinase domain using a database search engine (e.g., Mascot, Sequest).
-
The search parameters are set to include a variable modification corresponding to the mass of this compound on cysteine residues.
-
The identification of a peptide with a mass shift equal to that of this compound and the localization of this modification to a specific cysteine residue (Cys492) in the MS/MS fragmentation pattern confirms the site of covalent attachment.
-
In Vitro Kinase Inhibition Assay (Time-Dependent Inhibition)
Objective: To determine the potency (IC50) and characterize the time-dependent nature of FGFR inhibition by this compound.
Methodology:
-
Reagents:
-
Recombinant human FGFR kinase.
-
ATP.
-
A suitable substrate (e.g., a synthetic peptide).
-
A detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
-
Procedure:
-
A dilution series of this compound is prepared.
-
The FGFR kinase and this compound are pre-incubated for varying amounts of time (e.g., 0, 15, 30, 60, 120 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. The final ATP concentration should be at or near its Km for the kinase.
-
The reaction is allowed to proceed for a fixed amount of time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of product formed is quantified using the chosen detection method.
-
-
Data Analysis:
-
The percentage of inhibition for each this compound concentration at each pre-incubation time point is calculated relative to a DMSO control.
-
The data are plotted as percent inhibition versus log[this compound concentration], and the IC50 value for each pre-incubation time is determined by fitting the data to a four-parameter logistic equation.
-
A decrease in the IC50 value with increasing pre-incubation time is indicative of a time-dependent, irreversible inhibitor.
-
Conclusion
This compound's covalent binding mechanism is a cornerstone of its potent and durable anti-cancer activity. By forming an irreversible bond with a conserved cysteine in the ATP-binding pocket of FGFRs, it effectively shuts down the oncogenic signaling driven by FGFR aberrations. This technical guide has provided a detailed overview of this mechanism, supported by quantitative data, visual diagrams of the affected pathways and experimental workflows, and representative protocols for its characterization. A thorough understanding of this covalent interaction is crucial for the continued development and optimization of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Is a Novel Irreversible FGFR 1-4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Futibatinib's Core Downstream Signaling Pathways: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This in-depth technical guide details the mechanism of action and core downstream signaling pathways modulated by futibatinib, a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The information presented herein is intended to provide a comprehensive resource for professionals engaged in oncology research and the development of targeted cancer therapies.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule that irreversibly binds to and inhibits FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusions, amplifications, or mutations, is a known driver of oncogenesis in various solid tumors.[3][4] this compound's unique covalent binding mechanism to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain confers sustained target inhibition and allows it to overcome some mechanisms of resistance to reversible FGFR inhibitors.[1][2] this compound has received accelerated approval for the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[3][5]
Mechanism of Action and Downstream Signaling Inhibition
Upon binding, this compound blocks the autophosphorylation of FGFRs, thereby inhibiting the initiation of a cascade of downstream signaling events crucial for cell proliferation, survival, and migration.[1][6] The primary signaling pathways attenuated by this compound include:
-
RAS-Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound treatment leads to a dose-dependent inhibition of ERK phosphorylation, a key downstream effector of the RAS-MAPK pathway.[1][7] This pathway is critical for regulating cell cycle progression and proliferation.
-
Phosphatidylinositol 3-Kinase (PI3K)-AKT Pathway: Inhibition of FGFR by this compound results in a significant reduction in AKT phosphorylation.[1][5] The PI3K-AKT pathway is a major regulator of cell survival and apoptosis.
-
Phospholipase Cγ (PLCγ) Pathway: As a downstream effector of FGFR, the activation of PLCγ is also inhibited by this compound, impacting intracellular calcium signaling and cell motility.
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: FGFR signaling can also activate the JAK/STAT pathway, and this compound's inhibition of FGFR phosphorylation consequently dampens this signaling axis involved in cell growth and differentiation.
The inhibition of these key downstream pathways ultimately leads to decreased cell viability and induction of apoptosis in cancer cells with aberrant FGFR signaling.[1]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against FGFR kinases and various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 1.8 |
| FGFR2 | 1.4 |
| FGFR3 | 1.6 |
| FGFR4 | 3.7 |
| Data compiled from Sootome et al., 2020.[1] |
Table 2: Antiproliferative Activity (GI50) of this compound in FGFR-Deregulated Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | GI50 (µM) |
| SNU-16 | Gastric | FGFR2 Amplification | 0.0084 ± 0.0010 |
| OCUM-2MD3 | Gastric | FGFR2 Amplification | 0.0069 ± 0.0011 |
| MFM-223 | Breast | FGFR2 Amplification | 0.012 ± 0.001 |
| AN3 CA | Endometrial | FGFR2 Mutation (N549K) | 0.011 ± 0.002 |
| RT-112 | Bladder | FGFR3 Fusion | 0.009 ± 0.001 |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 0.004 ± 0.001 |
| H1581 | Lung | FGFR1 Amplification | 0.023 ± 0.002 |
| Data compiled from Sootome et al., 2020 and other preclinical studies.[1][8] |
Table 3: this compound Activity Against Drug-Resistant FGFR2 Mutants
| FGFR2 Mutant | IC50 (nM) for pFGFR2 Inhibition |
| Wild Type | 5.3 |
| N550K | 11.9 |
| V565L (Gatekeeper) | 50.6 |
| K660M | 3.4 |
| Data compiled from Sootome et al., 2020.[6] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified FGFR kinases.
Methodology:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.
-
The kinase reaction is initiated by incubating the kinase with a peptide substrate and ATP at a concentration similar to the Michaelis constant (Km) for each respective kinase.
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The phosphorylation of the peptide substrate is quantified using an off-chip mobility shift assay (MSA) with a system like the LabChip3000.
-
IC50 values are calculated from the dose-response curves.
Cell Viability/Antiproliferation Assay
Objective: To determine the growth inhibitory (GI50) or half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Methodology:
-
Cancer cell lines with and without known FGFR aberrations are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (typically 72 hours).
-
Cell viability is assessed using a luminescent-based assay that measures ATP levels, such as the CellTiter-Glo® Luminescent Cell Viability Assay, or a colorimetric assay like the Sulforhodamine B (SRB) assay.[9][10]
-
The luminescent or colorimetric signal, which is proportional to the number of viable cells, is measured using a plate reader.
-
GI50/IC50 values are calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration.
Western Blot Analysis of Downstream Signaling
Objective: To qualitatively and semi-quantitatively assess the effect of this compound on the phosphorylation status of key downstream signaling proteins.
Methodology:
-
FGFR-deregulated cancer cells are treated with various concentrations of this compound for a specified time (e.g., 1-6 hours).
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated and total forms of FGFR, AKT, and ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of inhibition.
Mechanisms of Resistance
While this compound's irreversible binding provides an advantage, resistance can still emerge through two primary mechanisms:
-
On-target resistance: Acquired mutations in the FGFR2 kinase domain, particularly at the "gatekeeper" residue (V565) and the "molecular brake" residues (N550), can reduce the binding affinity of this compound.[6]
-
Off-target resistance: Activation of bypass signaling pathways, such as the MAPK pathway through mutations in KRAS or BRAF, can circumvent the effects of FGFR inhibition and promote cell survival and proliferation.
Conclusion
This compound is a potent, irreversible FGFR inhibitor that demonstrates significant antitumor activity in preclinical models and clinical settings, particularly in FGFR2-driven malignancies. Its mechanism of action involves the direct inhibition of FGFR phosphorylation, leading to the suppression of key downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways. This comprehensive guide provides researchers and drug development professionals with a detailed overview of this compound's molecular pharmacology, offering a foundation for further investigation and the development of novel therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound, an irreversible fibroblast growth factor receptor inhibitor, in FGFR-altered breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mouseion.jax.org [mouseion.jax.org]
- 10. worldwide.promega.com [worldwide.promega.com]
Futibatinib in Cholangiocarcinoma: A Technical Guide to a Covalent FGFR Inhibitor
Introduction
Cholangiocarcinoma (CCA) is an aggressive malignancy of the biliary tract with a historically poor prognosis.[1] The identification of oncogenic driver mutations has revolutionized the treatment landscape, moving towards personalized medicine. A significant subset of intrahepatic cholangiocarcinoma (iCCA), approximately 10-20%, is characterized by genomic alterations in the Fibroblast Growth Factor Receptor (FGFR) pathway, most commonly FGFR2 gene fusions or rearrangements.[1][2] These aberrations lead to constitutive activation of FGFR signaling, promoting tumor cell proliferation and survival.[3] Futibatinib (formerly TAS-120), a potent, selective, and irreversible inhibitor of FGFR1-4, has emerged as a key therapeutic agent for this molecularly defined patient population.[1][4] This guide provides a detailed technical overview of this compound's mechanism of action, clinical efficacy, safety profile, and the experimental protocols that have defined its role in treating FGFR2-altered cholangiocarcinoma.
Mechanism of Action: Irreversible FGFR Inhibition
The FGFR family consists of four transmembrane receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), trigger dimerization, autophosphorylation, and activation of downstream signaling cascades crucial for cell proliferation, differentiation, and survival.[3][5] Key pathways activated by FGFR include the RAS-MAPK, PI3K-AKT/mTOR, and PLCγ pathways.[3][5] In cancers with FGFR gene fusions or rearrangements, the formation of a chimeric protein leads to ligand-independent dimerization and constitutive kinase activity, driving oncogenesis.[3]
This compound is a novel, orally administered small-molecule inhibitor that distinguishes itself from other FGFR inhibitors through its unique mechanism. It binds covalently and irreversibly to a conserved cysteine residue (C492 in FGFR2) located within the P-loop of the ATP-binding pocket of FGFR1, 2, 3, and 4.[6][7][8] This covalent bond permanently disables the receptor's kinase activity, leading to a sustained blockade of FGFR-mediated signal transduction, which in turn reduces tumor cell proliferation and induces cell death in malignancies harboring FGFR aberrations.[3][4] Its irreversible nature provides a durable pharmacodynamic effect and allows it to overcome certain resistance mutations that affect reversible ATP-competitive inhibitors.[9]
Clinical Efficacy: The FOENIX-CCA2 Trial
The pivotal evaluation of this compound in cholangiocarcinoma was the FOENIX-CCA2 trial (NCT02052778), a global, open-label, single-arm Phase II study.[10][11] The trial enrolled 103 patients with unresectable, locally advanced, or metastatic iCCA harboring FGFR2 gene fusions or other rearrangements who had progressed on at least one prior line of systemic therapy.[10][12] The results demonstrated significant and durable clinical benefit, leading to its accelerated approval by the U.S. FDA.[1]
Table 1: Efficacy Outcomes from the FOENIX-CCA2 Trial
| Endpoint | Result | 95% Confidence Interval (CI) |
|---|---|---|
| Objective Response Rate (ORR) | 42%[12] | 32% - 52%[12] |
| Complete Response (CR) | 1% (1 patient)[12] | - |
| Partial Response (PR) | 41% (42 patients) | - |
| Disease Control Rate (DCR) | 83%[12] | 74% - 89%[12] |
| Median Duration of Response (DOR) | 9.7 months[12] | 7.6 - 17.0 months[12] |
| Median Progression-Free Survival (PFS) | 9.0 months[12] | 6.9 - 13.1 months[12] |
| 12-month PFS Rate | 35.4%[10] | - |
| Median Overall Survival (OS) | 21.7 months[12] | 14.5 months - Not Reached[12] |
| 12-month OS Rate | 72%[12] | 62% - 80%[12] |
Data based on independent central review from the final analysis of the FOENIX-CCA2 study.[10][12]
The responses were consistent across various patient subgroups, including those who had received two or more prior lines of therapy.[11] Notably, this compound has also shown activity in patients who have developed resistance to prior ATP-competitive (reversible) FGFR inhibitors, suggesting it can overcome certain acquired resistance mechanisms.[8][13][14]
Experimental Protocols
The FOENIX-CCA2 study was designed to assess the efficacy and safety of this compound in a targeted patient population.
-
Study Type: Phase II, single-arm, open-label, multicenter international trial.[10][11]
-
Patient Population: Adults with unresectable, locally advanced or metastatic iCCA with documented FGFR2 gene fusions or other rearrangements.[11][15] Key inclusion criteria included disease progression after at least one prior systemic therapy (including a gemcitabine-platinum regimen) and an ECOG performance status of 0 or 1.[7][15] Patients with prior exposure to FGFR inhibitors were excluded.[11]
-
Intervention: this compound administered orally at a dose of 20 mg once daily in continuous 21-day cycles until disease progression or unacceptable toxicity.[1][15]
-
Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent central review according to RECIST v1.1 criteria.[10][11]
-
Secondary Endpoints: Included Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), safety, and patient-reported outcomes.[10][11]
Patient eligibility for the FOENIX-CCA2 trial required central confirmation of an FGFR2 fusion or rearrangement. Various nucleic acid-based methods are employed for this purpose in clinical practice and trials.
-
Next-Generation Sequencing (NGS): Comprehensive genomic profiling using DNA or RNA-based NGS panels is the standard method for detecting FGFR2 fusions and other rearrangements with high sensitivity and specificity.[16] This allows for the simultaneous assessment of multiple genomic alterations.
-
Fluorescence In Situ Hybridization (FISH): FISH can be used to detect gene rearrangements by identifying breaks in the FGFR2 gene locus.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This method can detect specific, known fusion transcripts by converting RNA to cDNA and amplifying the target sequence. It is highly sensitive for known fusion partners but may miss novel or rare rearrangements.[16]
Safety and Tolerability Profile
This compound has a manageable safety profile, with adverse events (AEs) that are generally consistent with the FGFR inhibitor class. A pooled safety analysis of 469 patients from three clinical trials provided a comprehensive overview.[17][18]
Table 2: Common Treatment-Related Adverse Events (TRAEs) with this compound
| Adverse Event | Any Grade Frequency | Grade ≥3 Frequency |
|---|---|---|
| Hyperphosphatemia | 85%[10] | 30%[11] |
| Alopecia | 33%[10] | 0% |
| Dry Mouth | 30%[10] | <1% |
| Diarrhea | 28%[10] | <2% |
| Dry Skin | 27%[10] | <1% |
| Fatigue | 25%[10] | 6%[12] |
| Nail Disorders | 27%[17] | 1%[17] |
| Stomatitis | 19%[17] | 6%[12] |
| Palmar-Plantar Erythrodysesthesia | 13%[17] | 3%[17] |
| Hepatic AEs (e.g., increased AST/ALT) | 27%[17] | 11%[17] |
| Retinal Disorders (e.g., serous retinal detachment) | 8%[17] | 0%[17] |
Frequencies are derived from pooled analyses and the FOENIX-CCA2 trial.[10][11][12][17][18]
Hyperphosphatemia is an on-target effect of FGFR inhibition and was the most common TRAE.[10] Most AEs were low-grade and could be effectively managed with supportive care, dose interruptions, or dose reductions.[18][19] For instance, Grade ≥3 hyperphosphatemia resolved to a lower grade within a median of 7 days with management.[17] Treatment discontinuations due to TRAEs were infrequent (2-4%), and no treatment-related deaths were reported in the pivotal trial.[10][12]
Mechanisms of Resistance
Despite the durable responses, acquired resistance to FGFR inhibitors, including this compound, eventually develops. The primary mechanism of resistance is the emergence of secondary mutations within the FGFR2 kinase domain.[6][20]
-
Gatekeeper and Molecular Brake Mutations: For reversible, ATP-competitive inhibitors, the most common resistance mutations occur at the "gatekeeper" residue (e.g., V565F) or "molecular brake" residues (e.g., N550K/H).[20][21] These mutations either sterically hinder drug binding or lock the kinase in an active conformation.[9][21]
-
Overcoming Resistance: this compound's irreversible binding mechanism allows it to maintain activity against several of these mutations that confer resistance to reversible inhibitors.[9][13][21]
-
Resistance to this compound: Resistance to this compound can also occur, though the patterns differ. Mutations that disrupt the covalent binding site (C492) are a potential mechanism but have been observed rarely in clinical practice (1 of 42 patients in one analysis).[6][20] This rarity may be because mutations at this site can impair the kinase's intrinsic signaling activity, making them less likely to be selected for during tumor evolution.[6][20]
References
- 1. This compound: new targeted therapy in intrahepatic cholangiocarcinoma - Khoury - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 2. FGFR inhibitors in cholangiocarcinoma: what’s now and what’s next? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. TAS-120 Overcomes Resistance to ATP-Competitive FGFR Inhibitors in Patients with FGFR2 Fusion-Positive Intrahepatic Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. UCSD Cholangiocarcinoma Trial → this compound in Patients With Advanced Cholangiocarcinoma With FGFR2 Fusion or Rearrangement [clinicaltrials.ucsd.edu]
- 16. Targeting FGFR for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Safety Profile and Adverse Event Management for this compound, An Irreversible FGFR1-4 Inhibitor: Pooled Safety Analysis of 469 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety profiles of the new target therapies-pemigatinib, this compound, and ivosidenib-for the treatment of cholangiocarcinoma: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
Futibatinib's Irreversible Inhibition Kinetics: A Technical Guide for Researchers
An In-depth Examination of the Covalent Binding Mechanism and Kinetic Profile of the Potent FGFR Inhibitor, Futibatinib (TAS-120), for Professionals in Drug Development and Cancer Research.
This compound (TAS-120) is a potent, orally bioavailable, and irreversible inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2] Its unique covalent binding mechanism confers a distinct pharmacological profile, including a high degree of selectivity and durable target engagement, setting it apart from reversible ATP-competitive inhibitors.[2][3] This technical guide provides a comprehensive overview of the irreversible inhibitor kinetics of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for the assays used in its characterization.
Mechanism of Irreversible Inhibition
This compound's mechanism of action involves a two-step process characteristic of irreversible inhibitors. The first step is the reversible formation of a non-covalent complex between this compound and the ATP-binding pocket of the FGFR kinase domain. This is followed by the second, irreversible step, where a covalent bond is formed between the acrylamide moiety of this compound and a specific cysteine residue within the P-loop of the FGFR kinase domain.[3] Mass spectrometry analysis has identified this key residue as Cysteine 491 in FGFR2. This covalent bond formation leads to the permanent inactivation of the receptor, thereby blocking downstream signaling pathways crucial for cell proliferation, differentiation, and survival.[3]
The irreversible nature of this binding provides a prolonged duration of action that is not solely dependent on the plasma concentration of the drug.[3] This sustained target inhibition is a key advantage of this compound, potentially leading to improved efficacy and a reduced likelihood of acquired resistance compared to reversible inhibitors.[2]
Signaling Pathway Inhibition
By irreversibly binding to and inhibiting FGFRs, this compound effectively blocks the phosphorylation of the receptors and subsequently abrogates downstream signaling cascades. The primary pathways affected include the RAS-MAPK, PI3K-AKT, and PLCγ pathways. The inhibition of these pathways ultimately leads to decreased cell viability and proliferation in cancer cell lines with FGFR alterations.
Quantitative Analysis of this compound's Potency
The potency of this compound has been extensively characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent inhibition of FGFR family members and various cancer cell lines harboring FGFR aberrations.
| Target Enzyme | IC50 (nM) |
| FGFR1 | 1.8 ± 0.4 |
| FGFR2 | 1.4 ± 0.3 |
| FGFR3 | 1.6 ± 0.1 |
| FGFR4 | 3.7 ± 0.4 |
| Data compiled from Cancer Research, 2020.[4] |
| Cell Line | Cancer Type | FGFR Aberration | GI50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 7.9 ± 1.5 |
| AN3 CA | Endometrial Cancer | FGFR2 Mutation | 11.2 ± 2.1 |
| RT112/84 | Bladder Cancer | FGFR3 Fusion | 9.8 ± 1.3 |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 23.5 ± 3.5 |
| Data represents the concentration causing 50% growth inhibition and is compiled from various preclinical studies. |
While IC50 values are useful for determining the initial potency of an irreversible inhibitor, the kinetic constants Ki (inhibitor binding affinity) and kinact (rate of inactivation) provide a more complete picture of the two-step irreversible inhibition mechanism. The ratio kinact/Ki is considered the most accurate measure of the potency of an irreversible inhibitor. Although specific kinact and Ki values for this compound are not publicly available in the reviewed literature, the potent IC50 values and the confirmation of covalent binding strongly suggest a favorable kinetic profile.
Experimental Protocols
Biochemical FGFR Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the recombinant FGFR kinase to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Cell-Based Proliferation Assay
This assay assesses the ability of this compound to inhibit the proliferation of cancer cells that are dependent on FGFR signaling.
Materials:
-
FGFR-dependent cancer cell lines (e.g., SNU-16, AN3 CA)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the cells and add the this compound dilutions.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 values by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a non-linear regression model.
LC-MS/MS Analysis of Covalent Binding
This method is used to confirm the covalent adduction of this compound to the FGFR kinase domain and to identify the specific amino acid residue involved.
Materials:
-
Recombinant FGFR2 kinase domain
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., Trypsin/Lys-C mix)
-
LC-MS/MS system (e.g., a high-resolution Orbitrap mass spectrometer coupled with a nano-LC system)
Procedure:
-
Incubation: Incubate the recombinant FGFR2 kinase domain with an excess of this compound in the incubation buffer. A control sample with DMSO instead of this compound should also be prepared.
-
Denaturation, Reduction, and Alkylation: Denature the protein, reduce the disulfide bonds with DTT, and alkylate the cysteine residues with iodoacetamide.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The peptides are separated by reverse-phase chromatography and then introduced into the mass spectrometer.
-
Data Analysis: Analyze the MS/MS data to identify the peptides. Compare the spectra from the this compound-treated and control samples to identify a peptide with a mass shift corresponding to the molecular weight of this compound. The modified peptide is then sequenced to pinpoint the exact cysteine residue to which this compound is covalently bound.
References
- 1. This compound, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
Futibatinib's Impact on FGFR Genetic Aberrations: A Technical Guide
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Genomic aberrations in FGFR genes—such as fusions, rearrangements, amplifications, and activating mutations—can lead to constitutive activation of this pathway, driving oncogenesis in a variety of solid tumors.[1][2][3][4] Consequently, the FGFR family has emerged as a significant therapeutic target in oncology.[5]
Futibatinib (trade name Lytgobi) is a next-generation, orally administered, potent, and highly selective small-molecule inhibitor of FGFR1, 2, 3, and 4.[3][4] Unlike many other ATP-competitive inhibitors that bind reversibly, this compound is distinguished by its irreversible covalent binding mechanism.[2][4] This guide provides an in-depth technical overview of this compound's mechanism of action, its efficacy against various FGFR genetic aberrations based on preclinical and clinical data, and the experimental methodologies used for its evaluation.
Mechanism of Action
This compound's unique mechanism involves forming a covalent bond with a conserved cysteine residue within the P-loop of the ATP-binding pocket in the FGFR kinase domain.[1][2][4][6] This irreversible binding ensures prolonged and sustained inhibition of FGFR autophosphorylation.[2] By blocking this initial activation step, this compound effectively halts the cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for tumor cell growth and survival.[1][2][4] This targeted action leads to decreased cell viability and potent, dose-dependent anti-tumor activity specifically in cancer cell lines and xenograft models characterized by FGFR genomic alterations.[1][4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. asco.org [asco.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound in Intrahepatic Cholangiocarcinoma with FGFR2 Fusions or Rearrangements: Primary Results of FOENIX-CCA2 Presented at AACR 2021 | CCA News Online [ccanewsonline.com]
Methodological & Application
Application Notes and Protocols for Futibatinib in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Futibatinib (TAS-120) is a potent and irreversible inhibitor of fibroblast growth factor receptors 1, 2, 3, and 4 (FGFR1-4).[1][2][3] It has demonstrated significant anti-tumor activity in preclinical xenograft models and has received accelerated FDA approval for the treatment of patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in xenograft models to evaluate its in vivo efficacy.
Introduction
The fibroblast growth factor (FGF)/FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Aberrant FGFR signaling, driven by gene fusions, rearrangements, amplifications, or mutations, is a known oncogenic driver in various malignancies, including cholangiocarcinoma, breast cancer, gastric cancer, and bladder cancer.[1][2][4] this compound covalently binds to a conserved cysteine residue in the ATP-binding pocket of FGFR, leading to sustained inhibition of downstream signaling pathways.[6] This unique mechanism of action allows this compound to overcome acquired resistance to ATP-competitive FGFR inhibitors.[6] Xenograft models are indispensable tools for evaluating the anti-tumor activity of targeted therapies like this compound in a living organism, providing critical data on efficacy, pharmacodynamics, and potential biomarkers.
This compound Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the FGFR signaling cascade. Upon binding of FGF ligands, FGFRs dimerize and autophosphorylate, activating downstream pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which promote cell proliferation and survival. This compound irreversibly binds to the FGFR kinase domain, blocking its phosphorylation and subsequent downstream signaling.
Quantitative Data from Preclinical Xenograft Studies
The following tables summarize the in vivo efficacy of this compound across various cell line-derived and patient-derived xenograft (PDX) models.
Table 1: Efficacy of this compound in Cell Line-Derived Xenograft Models
| Cell Line | Cancer Type | FGFR Alteration | Animal Model | This compound Dose (mg/kg/day, oral) | Treatment Duration | Outcome |
| OCUM-2MD3 | Gastric Cancer | FGFR2 Amplification | Nude Mice | 0.15, 0.5, 1.5, 5 | 14 days | Dose-dependent tumor reduction[2] |
| KMS-11 | Multiple Myeloma | FGFR3 Fusion | Nude Mice | 5 | 27 days | Significant tumor regression[2] |
| MFM-223 | Breast Cancer | FGFR1/2 Amplification | Nude Mice | 12.5, 50 | 14 days | Robust growth inhibition[3] |
| AN3 CA | Endometrial Carcinoma | FGFR2 Mutation | Nude Mice | Not specified | Not specified | Significant anti-tumor efficacy[4] |
| SNU-16 | Gastric Carcinoma | FGFR2 Amplification | Nude Rats | Not specified | Not specified | Significant anti-tumor efficacy[4] |
Table 2: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | FGFR Alteration | Animal Model | This compound Dose (mg/kg/day, oral) | Treatment Duration | Outcome |
| PDX Model 1 | Breast Cancer | FGFR2 Amplification | Nude Mice | 15 | 28 days | Tumor stabilization[7] |
| PDX Model 2 | Breast Cancer | FGFR2 Y375C Mutation/Amplification | Nude Mice | 15 | >110 days | Prolonged tumor regression[7] |
Experimental Protocols
This section provides a detailed methodology for conducting a xenograft study to evaluate the efficacy of this compound.
Experimental Workflow
The overall workflow for a typical this compound xenograft study involves cell culture, animal preparation, tumor implantation, treatment administration, and data collection and analysis.
Cell Line Selection and Culture
-
Cell Lines: Select cancer cell lines with known FGFR alterations (e.g., FGFR2 fusion-positive cholangiocarcinoma, FGFR2-amplified gastric cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Mycoplasma Testing: Regularly test cell lines for mycoplasma contamination.
Animal Models
-
Species and Strain: Immunocompromised mice (e.g., BALB/c nude, NOD/SCID) are commonly used. For some studies, nude rats may be appropriate.[4]
-
Acclimation: Acclimate animals to the facility for at least one week before the start of the experiment.
-
Housing: House animals in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
Tumor Implantation
-
Cell Preparation: Harvest cultured cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at the desired concentration.
-
Injection: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^7 cells in 100-200 µL) into the flank of each mouse.
Tumor Growth Monitoring and Treatment Initiation
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Groups:
-
Vehicle Control (e.g., appropriate buffer or suspension vehicle)
-
This compound (at various dose levels, e.g., 5, 15, 50 mg/kg)
-
Drug Preparation and Administration
-
Formulation: Prepare this compound for oral gavage in a suitable vehicle.
-
Administration: Administer this compound or vehicle orally once daily.[2][3]
Efficacy Evaluation and Endpoint
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of treatment toxicity.
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration.
-
Data to Collect:
-
Tumor growth inhibition (TGI)
-
Tumor regression
-
Time to tumor doubling[7]
-
Pharmacodynamic Analysis
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumor tissue.
-
Western Blot Analysis: Prepare protein lysates from the tumor tissue to analyze the phosphorylation status of FGFR and downstream signaling proteins (e.g., ERK, AKT) to confirm target engagement by this compound.[2]
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Conclusion
This compound has demonstrated robust anti-tumor activity in a variety of preclinical xenograft models harboring FGFR alterations. The protocols outlined in these application notes provide a framework for researchers to effectively design and execute in vivo studies to further investigate the therapeutic potential of this compound. Careful selection of cell lines, appropriate animal models, and rigorous data analysis are essential for obtaining reliable and translatable results.
References
- 1. This compound, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
Futibatinib Dosage for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Futibatinib (TAS-120) is a potent and selective, irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1][2][3] It is under investigation for the treatment of various cancers harboring FGFR aberrations.[4][5] This document provides detailed application notes and protocols for the use of this compound in in vivo preclinical research, with a focus on appropriate dosage and administration. The information is compiled from peer-reviewed publications and publicly available data.
Mechanism of Action
This compound covalently binds to a conserved cysteine residue within the ATP binding pocket of the FGFR kinase domain.[2][6][7] This irreversible binding blocks FGFR phosphorylation and subsequent activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[2][6][8] The inhibition of these pathways ultimately leads to decreased cell viability and proliferation in cancer cells with FGFR alterations.[2][8]
FGFR Signaling Pathway Inhibition by this compound
References
- 1. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound | mechanism of action and synthesis | NROChemistry [nrochemistry.com]
- 8. This compound | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Futibatinib Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of futibatinib (formerly TAS-120), a potent and irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1-4, in various mouse models of cancer. The information is compiled from preclinical studies to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and pharmacokinetics of this compound.
Overview of this compound in Preclinical Mouse Models
This compound has demonstrated significant antitumor activity in a range of xenograft mouse models harboring FGFR genomic aberrations, including gene fusions, amplifications, and mutations.[1][2][3][4] It is an orally bioavailable drug that has shown dose-dependent tumor growth inhibition and, in some cases, tumor regression.[1][2] Studies have explored both daily and intermittent dosing schedules, with daily administration being the most common.[2] this compound's mechanism of action involves the covalent modification of a conserved cysteine in the P-loop of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies involving this compound administration in mouse models.
Table 1: Efficacy of this compound Monotherapy in Xenograft Mouse Models
| Cancer Type | Mouse Model/Cell Line | FGFR Aberration | This compound Dose (mg/kg) | Administration Route & Schedule | Treatment Duration | Outcome | Reference |
| Gastric Cancer | OCUM-2MD3 | FGFR2 Amplification | 0.5, 1.5, 5 | Oral, Once Daily | 14 Days | Dose-dependent tumor reduction | [1][2] |
| Multiple Myeloma | KMS-11 | FGFR3 Fusion | 5 | Oral, Once Daily | 27 Days | Significant tumor regression | [1][2] |
| Breast Cancer | MFM-223 | FGFR1/2 Amplification | 12.5, 50 | Oral, Once Daily | 14 Days | Robust growth inhibition | [1] |
| Endometrial Carcinoma | AN3 CA | FGFR2 Mutation | Not specified | Oral | Not specified | Significant antitumor efficacy | [5] |
| Rhabdomyosarcoma | RMS559, RH4, SCMC | FGFR4 Overexpression/Mutation | 5, 15, 25 | Oral, Once Daily | 3 Weeks | Ineffective as monotherapy | [6][7] |
| Breast Cancer (PDX) | BCX.066 | FGFR2 Amplification | 15 | Oral, Once Daily | 28 Days | Tumor stabilization | [8] |
| Breast Cancer (PDX) | PDX.007 | FGFR2 Y375C Mutation/Amplification | 15 | Oral, Once Daily | >110 Days | Prolonged tumor regression | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Mouse Model | This compound Dose (mg/kg) | Route of Administration | Half-life (t½) | Key Findings | Reference |
| SCMC xenograft-bearing mice | 25 | Oral | ~4 hours | Plasma concentration determined by LC-MS/MS. | [6] |
Table 3: Efficacy of this compound in Combination Therapy
| Cancer Type | Mouse Model/Cell Line | Combination Agent | This compound Dose (mg/kg) | Outcome | Reference |
| Gastric Cancer | SNU-16 | S-1, Paclitaxel, Cisplatin | Not specified | Significant reduction in relative tumor volume vs. monotherapy | [9] |
| Rhabdomyosarcoma | RMS559 | Vincristine | Not specified | Small but significant delay in tumor progression compared to vincristine alone | [6] |
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound in mouse models, synthesized from published studies.
Xenograft Tumor Model Establishment
Objective: To establish subcutaneous tumors in mice for efficacy studies.
Materials:
-
Cancer cell lines with known FGFR aberrations (e.g., OCUM-2MD3, KMS-11, MFM-223)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID, or NSG mice), typically 6-8 weeks old[6]
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium (e.g., RPMI-1640)
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
Protocol:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and assess viability (e.g., using trypan blue exclusion).
-
Resuspend the cells in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^6 cells per 100 µL). For some cell lines, mixing the cell suspension 1:1 with Matrigel may be beneficial.
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).[6]
-
Randomize mice into treatment and control groups.
This compound Formulation and Administration
Objective: To prepare and administer this compound to tumor-bearing mice.
Materials:
-
This compound powder
-
Vehicle for solubilization (the specific vehicle is often proprietary to the pharmaceutical developer; researchers may need to test suitable vehicles such as 0.5% methylcellulose or a solution of DMSO, PEG300, and Tween 80 in water)
-
Oral gavage needles
-
Syringes
Protocol:
-
Prepare the vehicle solution.
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.
-
Prepare a stock solution of this compound in the chosen vehicle. The formulation should be prepared fresh daily or as stability allows.
-
Administer the this compound solution or vehicle control to the mice via oral gavage. The volume is typically 100-200 µL, depending on the mouse's weight.
-
Follow the predetermined dosing schedule (e.g., once daily for 14 days).[1]
Efficacy Evaluation
Objective: To assess the antitumor effect of this compound.
Materials:
-
Calipers
-
Analytical balance
Protocol:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Plot mean tumor volume and body weight over time for each group.
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
Tumor-bearing mice
-
This compound
-
Blood collection supplies (e.g., heparinized collection tubes, cardiac puncture needles)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) equipment
Protocol:
-
Administer a single oral dose of this compound (e.g., 25 mg/kg) to a cohort of tumor-bearing mice.[6]
-
At predetermined time points (e.g., 0, 0.5, 1, 2, 4 hours post-dose), collect blood samples from a subset of mice (typically 3 mice per time point) via cardiac puncture.[6]
-
Process the blood to separate plasma by centrifugation (e.g., 1000 x g for 10 minutes at 4°C).[6]
-
Snap-freeze the plasma samples in liquid nitrogen and store them at -80°C until analysis.[6]
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[6]
-
Calculate pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and its evaluation in mouse models.
Caption: this compound mechanism of action in FGFR-driven cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Is a Novel Irreversible FGFR 1-4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of the FGFR-Family Inhibitor this compound for Pediatric Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mouseion.jax.org [mouseion.jax.org]
- 9. aacrjournals.org [aacrjournals.org]
Futibatinib: A Powerful Tool for Interrogating FGFR Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Futibatinib (TAS-120) is a potent, selective, and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3][4] Its unique covalent binding mechanism to a conserved cysteine residue in the ATP-binding pocket of the FGFR kinase domain results in sustained inhibition of FGFR signaling.[2][5] This property, combined with its high selectivity, makes this compound an invaluable tool for studying the intricacies of FGFR signaling pathways in both normal physiology and pathological conditions, particularly in cancer biology.[1][4] Dysregulation of the FGF/FGFR signaling axis, through mechanisms such as gene amplification, fusions, rearrangements, and activating mutations, is a known driver in a variety of malignancies.[1][2] this compound's ability to potently and selectively block this signaling cascade allows researchers to dissect the downstream consequences of FGFR inhibition, identify biomarkers of response and resistance, and explore potential therapeutic combinations.
These application notes provide a comprehensive overview of this compound's characteristics and detailed protocols for its use in key in vitro and in vivo experiments to study FGFR signaling.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nmol/L) | Reference(s) |
| FGFR1 | 1.8 ± 0.4 | [1] |
| FGFR2 | 1.4 ± 0.3 | [1] |
| FGFR3 | 1.6 ± 0.1 | [1] |
| FGFR4 | 3.7 ± 0.4 | [1] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 100 nmol/L this compound | Reference(s) |
| FGFR1 | >95% | [1] |
| FGFR2 | >95% | [1] |
| FGFR3 | >95% | [1] |
| FGFR4 | >90% | [1] |
| RET (S891A mutant) | 85.7% | [1] |
| MAPKAPK2 | 54.3% | [1] |
| CK1α | 50.7% | [1] |
This table highlights the high selectivity of this compound for the FGFR family, with minimal off-target activity against a panel of 296 other human kinases.[1]
Table 3: Anti-proliferative Activity of this compound in FGFR-Deregulated Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | GI50 (nmol/L) | Reference(s) |
| OCUM-2MD3 | Gastric Cancer | FGFR2 Amplification | ~5-10 | [1] |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | ~5-10 | [1] |
| MFM-223 | Breast Cancer | FGFR1/2 Amplification | ~10-20 | [1] |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | ~1-5 | [1] |
| OPM-2 | Multiple Myeloma | FGFR3 Translocation | ~1-5 | [1] |
| RT-112 | Bladder Cancer | FGFR3 Fusion | ~20-50 | [1] |
| AN3 CA | Endometrial Cancer | FGFR2 Point Mutation | ~1-5 | [5] |
GI50 values represent the concentration of this compound required to inhibit 50% of cell growth.
Signaling Pathways and Experimental Workflows
Caption: FGFR Signaling Pathway and Point of Inhibition by this compound.
Caption: Western Blot Workflow for Assessing FGFR Signaling Inhibition.
Caption: Cell Viability Assay Workflow using CellTiter-Glo®.
Experimental Protocols
Protocol 1: Western Blotting for Analysis of FGFR Pathway Inhibition
This protocol details the procedure for assessing the phosphorylation status of FGFR and its downstream effectors, such as ERK and Akt, in response to this compound treatment.
Materials:
-
FGFR-deregulated cell line (e.g., OCUM-2MD3, SNU-16)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-pFGFR, anti-FGFR, anti-pERK, anti-ERK, anti-pAkt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 1 hour).[1] Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using appropriate software. Normalize the phosphoprotein signals to the total protein signals and the loading control (e.g., GAPDH).
-
Protocol 2: Cell Viability Assay
This protocol describes how to determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the this compound dilutions to the wells (in triplicate or quadruplicate). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.[1]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average luminescence of the no-cell control wells from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the GI50 value.
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
FGFR-deregulated cancer cell line (e.g., OCUM-2MD3, KMS-11)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., once daily).[1]
-
Administer the vehicle control to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Pharmacodynamic Analysis (Optional):
-
A subset of tumors can be harvested at different time points after the final dose to assess the in vivo inhibition of FGFR signaling by Western blotting or ELISA, following a similar procedure as described in Protocol 1.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Compare the tumor growth between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
Conclusion
This compound is a highly selective and potent irreversible inhibitor of FGFRs, making it an exceptional research tool for elucidating the complex roles of FGFR signaling in health and disease. The protocols provided here offer a starting point for investigators to explore the effects of this compound in their specific experimental systems. Careful optimization of these protocols for different cell lines and models will be crucial for generating robust and reproducible data. The use of this compound in such studies will undoubtedly continue to advance our understanding of FGFR biology and its therapeutic potential.
References
Application Notes and Protocols: Utilizing Futibatinib in CRISPR Screening to Elucidate Drug Resistance and Sensitivity Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futibatinib is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors 1-4 (FGFR1-4).[1][2][3] Alterations in the FGFR signaling pathway, including gene fusions, amplifications, and mutations, are oncogenic drivers in a variety of cancers, making FGFRs attractive therapeutic targets.[2][4] this compound covalently binds to a conserved cysteine residue within the P-loop of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[2][3] Despite the clinical efficacy of this compound in treating FGFR-driven cancers, the development of resistance remains a significant challenge.[5][6]
CRISPR-Cas9 based genetic screening is a powerful tool for systematically identifying genes and pathways that modulate drug response.[7][8][9] By creating a population of cells with targeted gene knockouts, researchers can perform pooled screens to identify genes whose loss confers either resistance or sensitivity to a specific therapeutic agent.[10][11][12] This application note provides detailed protocols for conducting a genome-wide or kinome-wide CRISPR-Cas9 knockout screen in cancer cell lines treated with this compound to uncover novel mechanisms of drug resistance and to identify potential synergistic therapeutic targets.
Signaling Pathways and Experimental Logic
This compound exerts its anti-tumor effects by inhibiting the FGFR signaling cascade. Understanding this pathway is crucial for interpreting CRISPR screen results.
A CRISPR screen with this compound aims to identify gene knockouts that alter the cellular response to FGFR inhibition. Genes whose loss leads to cell survival in the presence of this compound are considered resistance genes. Conversely, genes whose knockout enhances this compound-induced cell death are potential synergistic targets.
Data Presentation
The primary output of a CRISPR screen is a list of genes ranked by their enrichment or depletion in the this compound-treated cell population compared to a control population. This data is typically presented in tables. The following tables are illustrative examples based on published CRISPR screens with other FGFR inhibitors and represent the type of data one would generate.
Table 1: Illustrative Top Gene Hits Conferring Resistance to this compound
| Gene Symbol | Description | Log2 Fold Change (Enriched) | p-value | False Discovery Rate (FDR) |
| EGFR | Epidermal Growth Factor Receptor | 4.2 | 1.5e-6 | 3.1e-5 |
| ERBB2 | Erb-B2 Receptor Tyrosine Kinase 2 | 3.8 | 4.2e-6 | 7.8e-5 |
| SRC | SRC Proto-Oncogene, Non-Receptor Tyrosine Kinase | 3.5 | 9.1e-6 | 1.5e-4 |
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | 3.1 | 2.3e-5 | 3.2e-4 |
| ILK | Integrin Linked Kinase | 2.9 | 5.6e-5 | 6.8e-4 |
| NF1 | Neurofibromin 1 | 2.5 | 1.2e-4 | 1.3e-3 |
| MED12 | Mediator Complex Subunit 12 | 2.2 | 3.4e-4 | 3.1e-3 |
Table 2: Illustrative Top Gene Hits Conferring Sensitivity to this compound
| Gene Symbol | Description | Log2 Fold Change (Depleted) | p-value | False Discovery Rate (FDR) |
| CSK | C-Src Tyrosine Kinase | -3.9 | 2.8e-6 | 5.9e-5 |
| PLK1 | Polo-Like Kinase 1 | -3.6 | 6.7e-6 | 1.2e-4 |
| CSNK2A1 | Casein Kinase 2 Alpha 1 | -3.2 | 1.8e-5 | 2.9e-4 |
| DUSP6 | Dual Specificity Phosphatase 6 | -2.8 | 4.5e-5 | 5.8e-4 |
| SPRY2 | Sprouty RTK Signaling Antagonist 2 | -2.6 | 9.8e-5 | 1.1e-3 |
Experimental Protocols
A detailed methodology is critical for a successful CRISPR screen. The following protocol outlines a pooled, loss-of-function CRISPR-Cas9 screen to identify modulators of this compound response.
Protocol 1: Cell Line Preparation and Lentivirus Production
-
Cell Line Selection: Choose a cancer cell line with a known dependency on FGFR signaling (e.g., FGFR2 fusion-positive cholangiocarcinoma or FGFR1-amplified lung cancer cell lines). Ensure the cell line is amenable to lentiviral transduction and exhibits a clear dose-dependent response to this compound.
-
This compound Dose-Response: Determine the half-maximal inhibitory concentration (IC50) of this compound for the chosen cell line using a standard cell viability assay (e.g., CellTiter-Glo). For the CRISPR screen, a concentration of this compound that results in approximately 50-70% growth inhibition (e.g., IC50 to IC70) is recommended to provide sufficient selective pressure.
-
Generation of Cas9-Expressing Cells: Transduce the selected cell line with a lentiviral vector constitutively expressing Cas9 nuclease. Select for a stable, high-expressing polyclonal population using an appropriate antibiotic (e.g., blasticidin). Validate Cas9 activity using a functional assay.
-
sgRNA Library Lentivirus Production:
-
Amplify a pooled sgRNA library (e.g., human genome-wide GeCKO v2 or a kinome-focused library) in E. coli and purify the plasmid DNA.
-
Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.1-0.3 for the screen.
-
Protocol 2: Pooled CRISPR Screen Execution
-
Lentiviral Transduction of Cas9 Cells:
-
Seed the stable Cas9-expressing cells at a density that ensures at least 500-fold coverage of the sgRNA library.
-
Transduce the cells with the sgRNA lentiviral library at an MOI of 0.1-0.3. This low MOI is critical to ensure that most cells receive a single sgRNA.
-
-
Antibiotic Selection: Two days post-transduction, select for transduced cells by adding puromycin to the culture medium. Maintain the selection until a non-transduced control plate shows complete cell death.
-
Screen Initiation:
-
After selection, harvest a baseline cell sample (T0) representing the initial sgRNA distribution.
-
Split the remaining cell population into two arms: a control arm treated with vehicle (DMSO) and a treatment arm treated with the predetermined concentration of this compound.
-
Maintain the cells in culture for 14-21 days, passaging as needed while maintaining a minimum of 500 cells per sgRNA in the library at all times to preserve library complexity.
-
-
Cell Harvesting: At the end of the screen, harvest cell pellets from both the DMSO and this compound-treated populations.
Protocol 3: Data Analysis and Hit Validation
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Extract genomic DNA from the T0 and final timepoint cell pellets.
-
Use a two-step PCR process to amplify the integrated sgRNA sequences and add Illumina sequencing adapters.
-
Perform high-throughput sequencing on the amplified sgRNA libraries.
-
-
Bioinformatic Analysis:
-
Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain read counts for each sgRNA.
-
Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to normalize the read counts and identify sgRNAs and genes that are significantly enriched or depleted in the this compound-treated samples compared to the DMSO controls.
-
-
Hit Validation:
-
Select top candidate genes from the screen for individual validation.
-
Generate individual knockout cell lines for each candidate gene using 2-3 different sgRNAs per gene.
-
Perform cell viability assays with this compound on the individual knockout cell lines to confirm their resistant or sensitive phenotype.
-
Use western blotting to analyze the effects of gene knockout on key signaling pathways downstream of FGFR to elucidate the mechanism of resistance or sensitivity.
-
Conclusion
The combination of this compound treatment and CRISPR-Cas9 screening provides a powerful, unbiased approach to systematically explore the genetic landscape of drug response. The protocols and illustrative data presented here offer a framework for researchers to identify novel mechanisms of resistance to this important FGFR inhibitor. The validated hits from such screens can reveal new therapeutic strategies, including rational combination therapies, to overcome resistance and improve patient outcomes in FGFR-driven cancers.
References
- 1. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Pooled screening with next-generation gene editing tools - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Acquired Resistance Models to Futibatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Futibatinib (TAS-120) is a potent, irreversible, and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1][2][3] It covalently binds to a conserved cysteine residue in the P-loop of the FGFR kinase domain, leading to the inhibition of FGFR phosphorylation and downstream signaling pathways.[3][4] These pathways include the RAS-MAPK, PI3K-AKT, PLCγ, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[4] this compound has demonstrated significant antitumor activity in preclinical models and clinical trials, particularly in patients with tumors harboring FGFR genetic alterations, such as fusions, rearrangements, and amplifications.[1][2][5] Notably, it received accelerated approval for the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) with FGFR2 gene fusions or other rearrangements.[4][5]
Despite the promising efficacy of this compound, the development of acquired resistance is a significant clinical challenge. Understanding the mechanisms of resistance is paramount for the development of next-generation inhibitors and rational combination therapies. These application notes provide detailed protocols for establishing in vitro and in vivo models of acquired resistance to this compound, which are invaluable tools for studying resistance mechanisms and evaluating novel therapeutic strategies.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by irreversibly inhibiting the kinase activity of FGFR1-4.[1][2] The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways that are critical for tumor cell growth and survival. By covalently binding to the ATP-binding pocket of the FGFR kinase domain, this compound blocks this initial phosphorylation step, thereby abrogating the downstream signaling cascade.[4]
Mechanisms of Acquired Resistance to this compound
The primary mechanism of acquired resistance to this compound is the development of secondary mutations in the kinase domain of the target FGFR, most commonly FGFR2.[6][7] These mutations can interfere with the binding of this compound or alter the conformation of the kinase domain, thereby restoring its activity despite the presence of the inhibitor. Clinical and preclinical studies have identified several key mutations that confer resistance to this compound, with the most frequent alterations occurring at the "molecular brake" (N550) and "gatekeeper" (V565) residues of FGFR2.[8][9] While this compound has shown activity against some mutations that confer resistance to reversible FGFR inhibitors, the emergence of specific mutations can lead to treatment failure.[10]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the in vitro activity of this compound in sensitive cancer cell lines and against specific resistance mutations.
Table 1: In Vitro Activity of this compound in FGFR-Altered Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | GI50 (nmol/L) | IC50 (nmol/L) | Reference(s) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | ~5 | - | [4] |
| OCUM-2MD3 | Gastric Cancer | FGFR2 Amplification | ~1-50 | 4.9 ± 0.1 | [1] |
| OCUM-2M | Gastric Cancer | FGFR2 Amplification | - | - | [1] |
| MFM-223 | Breast Cancer | FGFR1/2 Amplification | ~1-50 | - | [1] |
| H-1581 | Lung Cancer | FGFR1 Amplification | ~1-50 | - | [1] |
| AN3CA | Endometrial Cancer | FGFR2 Point Mutation | ~1-50 | - | [1] |
| RT-112 | Bladder Cancer | FGFR3 Fusion | ~1-50 | - | [1] |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | ~1-50 | - | [1] |
GI50: 50% growth inhibition concentration. IC50: 50% inhibitory concentration.
Table 2: In Vitro Activity of this compound Against FGFR2 Resistance Mutations
| FGFR2 Mutation | Type | This compound IC50 (nmol/L) | Reference(s) |
| V565I/L | Gatekeeper | 1.3 - 50.6 | [11] |
| N550K | Molecular Brake | - | [6] |
| V565F | Gatekeeper | - | [6] |
Data for specific IC50 values against N550K and V565F are still emerging from ongoing research.
Experimental Protocols
Protocol 1: In Vitro Induction of this compound Resistance
This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to escalating concentrations of the drug.
Materials:
-
FGFR-altered cancer cell line (e.g., SNU-16, OCUM-2MD3)
-
Complete cell culture medium
-
This compound (TAS-120)
-
Dimethyl sulfoxide (DMSO)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Reagents for Western blotting and sequencing
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate resistance induction:
-
Culture the parental cells in their complete medium supplemented with a low concentration of this compound. A starting concentration of IC10 to IC20 of the parental line is recommended.
-
-
Monitor and escalate the dose:
-
Continuously monitor the cell culture for growth and viability. Initially, a significant portion of the cells may die.
-
Once the cells adapt and resume stable proliferation in the presence of the drug, subculture them and increase the this compound concentration. A 1.5- to 2-fold increase in concentration at each step is a common strategy.
-
This process of adaptation and dose escalation should be repeated for several months.
-
-
Establishment of resistant clones:
-
After several cycles of dose escalation, the cells should be able to proliferate in a significantly higher concentration of this compound compared to the parental line.
-
At this stage, single-cell cloning can be performed to isolate and expand individual resistant clones.
-
-
Characterization of resistant phenotype:
-
IC50 shift: Determine the IC50 of this compound in the resistant cell line and compare it to the parental line. A significant increase in the IC50 value confirms the resistant phenotype.
-
Western Blot Analysis: Assess the phosphorylation status of FGFR and downstream signaling proteins like ERK (p-ERK) in the presence of this compound. Resistant cells may show sustained signaling despite drug treatment.
-
Molecular Profiling: Perform sequencing of the FGFR kinase domain to identify potential resistance mutations.
-
Protocol 2: In Vivo Induction of this compound Resistance using Xenograft Models
This protocol outlines the generation of this compound-resistant tumors in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
FGFR-altered cancer cell line
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor cell implantation:
-
Subcutaneously inject a suspension of the FGFR-altered cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor growth and treatment initiation:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally once daily. A dose of 15 mg/kg has been shown to be effective in breast cancer patient-derived xenograft models.[12] The optimal dose may vary depending on the model.
-
-
Monitoring for resistance:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice to assess toxicity.
-
Initially, tumors in the treatment group are expected to show regression or growth inhibition.
-
Acquired resistance is indicated by the regrowth of tumors despite continuous this compound treatment.
-
-
Characterization of resistant tumors:
-
Once tumors exhibit resistance, they can be harvested for further analysis.
-
Histological analysis: To examine tumor morphology.
-
Biochemical analysis: Perform Western blotting to assess the phosphorylation of FGFR and downstream targets.
-
Genetic analysis: Sequence the FGFR kinase domain to identify resistance mutations.
-
Re-implantation: Fragments of the resistant tumor can be serially passaged in new mice to establish a stable, resistant xenograft line.
-
Conclusion
The development of acquired resistance to targeted therapies like this compound is a critical area of cancer research. The protocols outlined in these application notes provide a framework for generating robust in vitro and in vivo models of this compound resistance. These models are essential for elucidating the molecular mechanisms that drive resistance, identifying biomarkers that predict treatment failure, and evaluating novel therapeutic strategies to overcome resistance and improve patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I, first-in-human study of this compound, a highly selective, irreversible FGFR1–4 inhibitor in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for FGFR2-Rearranged Intrahepatic Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. dovepress.com [dovepress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mouseion.jax.org [mouseion.jax.org]
Futibatinib Treatment Protocols for In Vitro Cell Line Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of futibatinib (TAS-120), a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4. The following sections detail the mechanism of action, experimental procedures, and expected outcomes when treating cancer cell lines harboring FGFR alterations.
Mechanism of Action
This compound is a selective kinase inhibitor that covalently binds to a conserved cysteine residue within the ATP-binding pocket of FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] This irreversible binding leads to the inhibition of FGFR phosphorylation and the subsequent blockade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1][3] Consequently, this compound has demonstrated potent anti-proliferative activity in cancer cell lines with various FGFR genomic aberrations, such as fusions, rearrangements, mutations, and amplifications.[1][4]
This compound Signaling Pathway Inhibition
Caption: this compound inhibits FGFR signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against FGFR kinases and its growth-inhibitory effects on various cancer cell lines.
Table 1: this compound Inhibitory Activity against FGFR Kinases
| Target | IC₅₀ (nmol/L) |
| FGFR1 | 1.8 ± 0.4 |
| FGFR2 | 1.4 ± 0.3 |
| FGFR3 | 1.6 ± 0.1 |
| FGFR4 | 3.7 ± 0.4 |
| Data presented as mean ± SD.[1] |
Table 2: this compound Growth Inhibition (GI₅₀) in Cancer Cell Lines with FGFR Aberrations
| Cancer Type | Cell Line | FGFR Aberration | GI₅₀ (nmol/L, Mean ± SD) |
| Gastric Cancer | SNU-16 | FGFR2 Amplification | 1.5 ± 0.2 |
| OCUM-2MD3 | FGFR2 Amplification | 4.9 ± 0.1 | |
| Lung Cancer | DMS114 | FGFR1 Amplification | 10.3 ± 1.5 |
| Multiple Myeloma | KMS-11 | FGFR3 Translocation | 2.1 ± 0.4 |
| Bladder Cancer | RT112 | FGFR3 Fusion | 1.3 ± 0.2 |
| Endometrial Cancer | AN3 CA | FGFR2 Mutation | 21.7 ± 3.1 |
| Breast Cancer | MFM-223 | FGFR2 Amplification | 1.6 ± 0.3 |
| Cells were treated with this compound for 72 hours.[1] |
Experimental Protocols
Cell Culture and Drug Preparation
Cell Lines: Select cancer cell lines with known FGFR genomic aberrations (e.g., amplification, fusion, mutation). Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use. For short-term use (up to one week), aliquots can be stored at 4°C.[5]
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[5]
Cell Viability Assay
This protocol is to determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound.
Caption: Workflow for the cell viability assay.
Materials:
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same final concentration).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
After incubation, equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI₅₀ values by plotting the percentage of growth inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blot Analysis
This protocol is to assess the effect of this compound on FGFR phosphorylation and downstream signaling proteins.
Materials:
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-4 hours).[6]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Is a Novel Irreversible FGFR 1-4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TAS-120 | FGFR Inhibitor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Futibatinib Off-Target Effects: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the off-target effects of futibatinib observed in experimental settings. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental data are designed to help anticipate, identify, and interpret potential off-target activities of this compound in your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and challenges that may arise during experiments with this compound, focusing on how to distinguish on-target from off-target effects and troubleshoot unexpected results.
Q1: My experimental results show inhibition of a kinase not listed as a primary off-target of this compound. What should I do?
A1: Unexpected inhibitory activity can arise from several factors. First, consider the experimental conditions. The off-target profile of a kinase inhibitor can be context-dependent. Even if a compound shows high selectivity in in vitro assays, it may appear to have different specificities in a cellular context depending on which kinases are expressed and activated.
-
Troubleshooting Steps:
-
Confirm the finding: Repeat the experiment to ensure the result is reproducible.
-
Use a control compound: Compare the effects of this compound with a structurally unrelated FGFR inhibitor. If the unexpected inhibition is not observed with the control, it is more likely to be a this compound-specific off-target effect.
-
Perform a dose-response experiment: Determine the IC50 value of this compound for the unexpected target. A potent IC50 in the nanomolar range suggests a direct off-target interaction.
-
Consider indirect effects: The observed inhibition could be an indirect consequence of this compound's on-target activity. For example, inhibiting FGFR signaling can lead to downstream changes in other signaling pathways.
-
Consult kinome scan data: Review comprehensive kinome scan data to see if any minor inhibition was detected for your kinase of interest at higher concentrations.
-
Q2: How can I differentiate between on-target and off-target effects in my cell line?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Several experimental strategies can be employed:
-
Rescue experiments: If the observed phenotype is due to on-target FGFR inhibition, it might be reversible by adding downstream signaling molecules of the FGFR pathway.
-
Use of resistant mutants: Introduce a known this compound-resistant FGFR mutation into your cell line. If the phenotype persists even with the resistant FGFR mutant, it is likely an off-target effect.
-
RNA interference (RNAi): Use siRNA or shRNA to knock down the expression of FGFRs. If the phenotype of FGFR knockdown mimics the effect of this compound, it supports an on-target mechanism.
-
Orthogonal inhibitors: As mentioned in Q1, using another FGFR inhibitor with a different chemical scaffold can help differentiate on-target from off-target effects.
Q3: I am observing changes in the PI3K/Akt/mTOR pathway in my this compound-treated cells. Is this an off-target effect?
A3: Changes in the PI3K/Akt/mTOR pathway can be both a consequence of on-target FGFR inhibition and a potential off-target effect, particularly in the context of acquired resistance. The FGFR signaling pathway is known to crosstalk with the PI3K/Akt/mTOR pathway. Therefore, inhibition of FGFR can lead to modulation of PI3K/Akt/mTOR signaling.
-
Considerations:
-
On-target effect: this compound's inhibition of FGFR can lead to reduced downstream signaling through the PI3K/Akt pathway.[1][2]
-
Off-target resistance mechanism: In some cases of acquired resistance to this compound, off-target alterations in the PI3K/mTOR pathway have been observed.
-
Experimental validation: To investigate this further, you can use specific inhibitors of the PI3K/Akt/mTOR pathway in combination with this compound to understand the interplay between these two pathways in your experimental system.
-
Q4: My results show an unexpected activation of a signaling pathway. Can a kinase inhibitor cause pathway activation?
A4: Yes, paradoxically, kinase inhibitors can sometimes lead to the activation of certain signaling pathways. This can occur through various mechanisms, such as feedback loops or the inhibition of a kinase that normally suppresses another pathway. For instance, a kinome activity assay in rhabdomyosarcoma cells treated with this compound showed activation of SFK, AKT, and IGF1R.
-
Investigative approach:
-
Literature review: Check for known feedback mechanisms associated with the FGFR pathway or the pathway you are investigating.
-
Time-course experiment: Analyze pathway activation at different time points after this compound treatment to understand the dynamics of the response.
-
Phospho-proteomics: A broader, unbiased approach like mass spectrometry-based phospho-proteomics can help identify global changes in signaling networks and uncover unexpected pathway activation.
-
Quantitative Data on this compound's Off-Target Effects
The following tables summarize the known on-target and off-target inhibitory activities of this compound from in vitro kinase assays.
Table 1: On-Target Inhibitory Activity of this compound against FGFR Family Kinases
| Kinase | IC50 (nM) | Reference |
| FGFR1 | 1.8 | [1] |
| FGFR2 | 1.4 | [3] |
| FGFR3 | 1.6 | [1] |
| FGFR4 | 3.7 | [3] |
Table 2: Off-Target Kinase Inhibition Profile of this compound at 100 nM
Data from KINOMEscan (DiscoverX) panel of 387 wild-type kinases.
| Off-Target Kinase | % Inhibition at 100 nM | Reference |
| Mitogen-activated protein kinase 12 (MAPK12) | 69% | [1] |
| Insulin Receptor (INSR) | 55% | [1] |
Data from a kinome scan of 296 human kinases.
| Off-Target Kinase | % Inhibition at 100 nM | Reference |
| RET (S891A mutant) | 85.7% | [3] |
| Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2) | 54.3% | [3] |
| Casein Kinase 1 alpha (CK1α) | 50.7% | [3] |
Experimental Protocols and Workflows
Understanding the methodologies used to identify off-target effects is crucial for interpreting the data and designing follow-up experiments.
Experimental Workflow: Identifying and Validating Off-Target Effects
The general workflow for identifying and validating kinase inhibitor off-target effects involves a primary screen followed by secondary validation assays.
Methodology: KINOMEscan (Competition Binding Assay)
The KINOMEscan platform is a high-throughput method used to profile the interaction of a compound against a large panel of kinases. It is an active site-directed competition binding assay.
-
Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a binding interaction.
-
General Protocol Outline:
-
DNA-tagged kinases are incubated with the test compound (this compound) and a ligand immobilized on a solid support (e.g., beads).
-
The mixture is incubated to allow for binding competition to reach equilibrium.
-
The solid support is washed to remove unbound components.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Results are typically reported as "percent of control" or "percent competition," where a lower percentage of control indicates stronger binding of the test compound.
-
Methodology: Cell-Free Kinase Inhibition Assay (for IC50 Determination)
Once potential off-targets are identified in a primary screen, their inhibitory potency is typically confirmed and quantified using cell-free enzymatic assays to determine the IC50 value.
-
Principle: These assays measure the catalytic activity of a purified kinase in the presence of varying concentrations of the inhibitor. The activity is usually monitored by quantifying the phosphorylation of a substrate (either a peptide or a protein).
-
General Protocol Outline:
-
A purified, active kinase is incubated with its substrate(s) and ATP in a suitable reaction buffer.
-
A range of concentrations of the inhibitor (this compound) is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence/luminescence-based assays (e.g., ADP-Glo), or ELISA.
-
The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.
-
Signaling Pathways
Understanding the signaling pathways that this compound interacts with, both on-target and off-target, is essential for a comprehensive understanding of its biological effects.
On-Target: FGFR Signaling Pathway
This compound is a potent and irreversible inhibitor of FGFR1-4. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. This compound covalently binds to a conserved cysteine residue in the ATP-binding pocket of FGFRs, thereby blocking these downstream pathways.
Off-Target Resistance: PI3K/Akt/mTOR Pathway
Activation of alternative signaling pathways, such as the PI3K/Akt/mTOR pathway, is a known mechanism of acquired resistance to FGFR inhibitors, including this compound. This can occur through mutations or amplifications of key components of this pathway, allowing cancer cells to bypass their dependency on FGFR signaling.
References
Futibatinib In-Vivo Research Technical Support Center
Welcome to the technical support center for researchers utilizing futibatinib in in-vivo experiments. This resource provides essential information, troubleshooting guides, and frequently asked questions to ensure the successful management of hyperphosphatemia and other potential challenges during your studies.
Understanding this compound and Hyperphosphatemia
This compound is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors 1-4 (FGFR1-4).[1] By blocking FGFR signaling, this compound effectively inhibits tumor growth in models with FGFR aberrations.[2][3] However, FGFR signaling is also crucial for phosphate homeostasis, primarily through the FGF23-Klotho axis in the kidneys.[4][5] Inhibition of FGFR1 by this compound disrupts this pathway, leading to increased renal phosphate reabsorption and consequently, hyperphosphatemia.[6][7] This on-target effect is a known and manageable aspect of working with this compound in vivo.[2][8]
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause hyperphosphatemia?
A1: this compound inhibits FGFR1, a key receptor in the signaling pathway that regulates phosphate excretion in the kidneys. Specifically, it disrupts the FGF23-Klotho signaling complex, which normally promotes phosphate excretion.[4][6] Inhibition of this pathway leads to increased expression of sodium-phosphate co-transporters in the renal tubules, resulting in decreased phosphate excretion and elevated serum phosphate levels.[6]
Q2: How soon after starting this compound treatment should I expect to see an increase in serum phosphate levels in my animal models?
A2: Based on clinical data, hyperphosphatemia can have a median onset of as early as 5 days.[9] Therefore, it is crucial to establish a baseline phosphate level before initiating treatment and to monitor levels frequently, especially during the first two weeks of your in-vivo study.
Q3: What are the potential consequences of unmanaged hyperphosphatemia in my animal models?
A3: Prolonged and severe hyperphosphatemia can lead to soft tissue mineralization, including vascular and renal calcification, which can compromise the health of the animal and the integrity of the study.[10]
Q4: Is the hyperphosphatemia induced by this compound reversible?
A4: Yes, hyperphosphatemia is a manageable and reversible on-target effect. With appropriate intervention, such as dose modification, dietary changes, or the use of phosphate binders, serum phosphate levels can be controlled.[2][11]
Troubleshooting Guide
This guide addresses common issues researchers may encounter when managing hyperphosphatemia in animal models treated with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high serum phosphate levels | - Incorrect this compound dosage- High phosphate content in standard rodent chow- Dehydration of the animal | - Verify dose calculations and administration volume.- Switch to a low-phosphate diet (see Experimental Protocols).- Ensure animals have free access to water. Monitor for signs of dehydration. |
| Phosphate levels not responding to low-phosphate diet | - Insufficient phosphate restriction in the diet- High this compound dose overpowering the dietary effect | - Confirm the phosphate content of the specialized diet.- Consider introducing a phosphate binder (see Experimental Protocols).- If phosphate levels remain dangerously high, a dose reduction of this compound may be necessary. |
| Difficulty administering phosphate binders | - Animal stress during gavage- Inappropriate vehicle for the binder | - Ensure proper training in oral gavage techniques to minimize stress.- Experiment with different palatable vehicles if mixing with food, or use a suitable suspension for gavage. |
| Weight loss in animals on a low-phosphate diet | - Reduced palatability of the specialized diet- General toxicity of this compound | - Monitor food intake daily.- If necessary, supplement with a small amount of a more palatable, low-phosphate food item.- Assess for other signs of toxicity to differentiate from diet-related effects. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and hyperphosphatemia, primarily derived from clinical studies, which can serve as a valuable reference for preclinical research.
Table 1: Incidence and Onset of Hyperphosphatemia with this compound (Clinical Data)
| Parameter | Value | Reference |
| Incidence of Hyperphosphatemia (any grade) | ~81-88% | [1][9] |
| Incidence of Grade 3 Hyperphosphatemia | ~19-31% | |
| Median Time to Onset | 5 days | [9] |
Table 2: Management Strategies for Hyperphosphatemia with this compound (Clinical Data)
| Management Approach | Percentage of Patients | Reference |
| Phosphate Binders | ~75-78% | [2] |
| Dose Interruption | ~17-20% | [2] |
| Dose Reduction | ~8-20% | [2] |
Table 3: Recommended Dose Modifications for Hyperphosphatemia (Clinical Guidelines Adapted for Preclinical Research)
| Serum Phosphate Level (mg/dL) | Recommended Action | Reference |
| > 5.5 to ≤ 7.0 | Initiate low-phosphate diet and/or phosphate binders. Continue this compound at the current dose and monitor phosphate levels weekly. | [10][12] |
| > 7.0 to ≤ 10.0 | Intensify phosphate-lowering therapy. Consider a dose reduction of this compound. Monitor phosphate levels weekly. | [10][12] |
| > 10.0 | Withhold this compound until phosphate is ≤ 7.0 mg/dL. Resume at a reduced dose. Intensify phosphate-lowering therapy and monitor weekly. | [10][12] |
Experimental Protocols
Protocol 1: Monitoring Serum Phosphate in Rodent Models
-
Baseline Sampling: Collect a baseline blood sample via a standard method (e.g., tail vein, saphenous vein) prior to the first dose of this compound.
-
Acclimation: Allow animals to acclimate to handling and the blood collection procedure to minimize stress-induced physiological changes.
-
Frequent Monitoring: In the initial two weeks of the study, collect blood samples 2-3 times per week to closely monitor the onset of hyperphosphatemia.
-
Long-term Monitoring: After the initial two weeks, weekly monitoring is recommended for the duration of the study.
-
Sample Processing: Process blood samples to obtain serum and analyze for phosphate concentration using a standard biochemical analyzer.
Protocol 2: Preparation and Administration of a Low-Phosphate Diet
-
Diet Sourcing: Procure a commercially available, purified low-phosphate rodent diet. The control diet should be identical in composition except for the phosphate content to isolate the effect of phosphate restriction.[13][14]
-
Acclimation: Introduce the low-phosphate diet to the animals a few days before starting this compound treatment to allow for acclimatization and to monitor for any initial adverse effects on food consumption.
-
Monitoring: Monitor food and water intake and body weight daily, especially during the initial phase of the dietary change.
Protocol 3: Preparation and Administration of a Phosphate Binder (Sevelamer Carbonate) via Oral Gavage
This protocol is an adaptation from clinical use and should be optimized for your specific animal model and experimental setup.
-
Dosage Calculation: Based on clinical practice, a starting point for sevelamer carbonate dosage can be extrapolated. However, dose-finding studies in your specific model are highly recommended.
-
Vehicle Selection: Sevelamer carbonate is insoluble. A common vehicle for oral gavage of suspensions is 0.5% methylcellulose in sterile water.
-
Preparation:
-
Calculate the total amount of sevelamer carbonate and vehicle needed for your study group.
-
Weigh the appropriate amount of sevelamer carbonate powder.
-
Gradually add the vehicle to the powder while triturating with a mortar and pestle to create a uniform suspension.
-
-
Administration:
-
Gently vortex the suspension before each administration to ensure homogeneity.
-
Administer the suspension via oral gavage using an appropriately sized gavage needle for your animal model.
-
Administer the phosphate binder shortly before or with the this compound dose to coincide with feeding times for maximal effect.
-
-
Monitoring: Observe animals for any signs of distress during and after gavage.
Visualizations
Caption: this compound inhibits the FGFR signaling pathway.
Caption: Experimental workflow for managing hyperphosphatemia.
Caption: this compound's effect on phosphate homeostasis.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGF receptors control vitamin D and phosphate homeostasis by mediating renal FGF-23 signaling and regulating FGF-23 expression in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical development and management of adverse events associated with FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dosage Modifications | LYTGOBI® (this compound) tablets [lytgobi.com]
- 10. reference.medscape.com [reference.medscape.com]
- 11. researchgate.net [researchgate.net]
- 12. ncoda.org [ncoda.org]
- 13. Dietary phosphate restriction suppresses phosphaturia but does not prevent FGF23 elevation in a mouse model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
Futibatinib Dose-Response Curve Technical Support Center
Welcome to the technical support center for futibatinib dose-response curve troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro and cell-based assays with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3][4] It forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[3][5] This irreversible binding leads to sustained inhibition of FGFR signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, thereby decreasing the proliferation and survival of cancer cells with FGFR genetic alterations.[2][6]
Q2: What are the reported in vitro IC50 values for this compound against different FGFR isoforms?
This compound has demonstrated potent inhibition of all four FGFR isoforms in biochemical assays. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range.
| FGFR Isoform | Reported IC50 (nM) |
| FGFR1 | 1.8 ± 0.4[4][7][8] |
| FGFR2 | 1.4 ± 0.3[4][7][8] |
| FGFR3 | 1.6 ± 0.1[4][7][8] |
| FGFR4 | 3.7 ± 0.4[4][7][8] |
Q3: How does the irreversible binding of this compound affect the interpretation of IC50 values?
For irreversible inhibitors like this compound, the IC50 value is time-dependent.[5] A longer pre-incubation of the enzyme with the inhibitor before adding the substrate will result in a lower IC50 value as it allows more time for the covalent bond to form.[9][10] Therefore, it is crucial to maintain a consistent pre-incubation time across all experiments for comparable results. The IC50 for an irreversible inhibitor is not a true dissociation constant (Kd) but rather a measure of potency under specific assay conditions.[4]
Troubleshooting Guide for Dose-Response Curve Experiments
This guide addresses common issues observed during the generation of this compound dose-response curves.
Issue 1: The dose-response curve is flat, showing no inhibition.
A flat dose-response curve indicates a lack of inhibitory activity at the tested concentrations.
Troubleshooting Steps:
Issue 2: The dose-response curve has a very steep or shallow slope.
The slope of the dose-response curve (Hill slope) provides information about the binding characteristics of the inhibitor.
-
Steep Slope (Hill slope > 1.5): This can indicate positive cooperativity in binding, but for covalent inhibitors, it often suggests that the inhibitor concentration is close to or exceeds the enzyme concentration, leading to stoichiometric inhibition.[1][6] It can also be an artifact of inhibitor precipitation or aggregation at higher concentrations.[1]
-
Shallow Slope (Hill slope < 0.8): This may suggest negative cooperativity, complex inhibitory mechanisms, or issues with the assay, such as substrate or product inhibition, or instability of the inhibitor or enzyme over the course of the assay.
Troubleshooting Steps:
Issue 3: High variability between replicate wells.
High variability can obscure the true dose-response relationship and lead to inaccurate IC50 determination.
Troubleshooting Steps:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of this compound. Use calibrated pipettes and pre-wet the tips.
-
Reagent Mixing: Ensure all reagents are thoroughly mixed before and after addition to the assay plate. Inadequate mixing can lead to concentration gradients.
-
Plate Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents and affect results. Avoid using the outermost wells or fill them with buffer to maintain humidity.
-
Inhibitor Solubility: At higher concentrations, this compound may have limited solubility, leading to inconsistent concentrations in solution. Visually inspect for precipitation and consider adjusting the solvent or concentration range.
-
Cell-Based Assays: In cell-based assays, ensure even cell seeding density across all wells. Variations in cell number will lead to variability in the signal.
Experimental Protocols
1. Biochemical FGFR Kinase Assay (Example Protocol)
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound. Specific conditions may need to be optimized for the particular FGFR isoform and detection method.
2. Cell-Based FGFR Phosphorylation Assay (Example Protocol)
This protocol outlines a method to assess the inhibitory effect of this compound on FGFR phosphorylation in a cellular context.
-
Cell Culture: Culture a cell line with a known FGFR alteration (e.g., FGFR2-amplified gastric cancer cell line SNU-16 or OCUM-2MD3) in appropriate media.[7]
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for 16-24 hours to reduce basal receptor tyrosine kinase activity.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for a specified time (e.g., 1-4 hours).
-
Ligand Stimulation (Optional): To induce robust FGFR phosphorylation, stimulate the cells with an appropriate FGF ligand (e.g., FGF2) and heparin for a short period (e.g., 15 minutes) before cell lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection of Phospho-FGFR: Analyze the levels of phosphorylated FGFR (pFGFR) and total FGFR using methods such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pFGFR and total FGFR.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total FGFR and a detection antibody for pFGFR.
-
-
Data Analysis: Quantify the pFGFR signal and normalize it to the total FGFR signal. Plot the normalized pFGFR levels against the this compound concentration to generate a dose-response curve and determine the IC50.
Signaling Pathway Diagram
FGFR Signaling Pathway
This compound inhibits the phosphorylation of FGFR, which in turn blocks downstream signaling cascades crucial for cell proliferation and survival.
// Nodes FGF [label="FGF Ligand", fillcolor="#34A853"]; FGFR [label="FGFR", shape=cds, fillcolor="#EA4335"]; this compound [label="this compound", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; GRB2 [label="GRB2"]; SOS [label="SOS"]; RAS [label="RAS"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; AKT [label="AKT"]; PLCG [label="PLCγ"]; DAG [label="DAG"]; IP3 [label="IP3"]; PKC [label="PKC"]; STAT [label="STAT"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#34A853"];
// Edges FGF -> FGFR [label="Binds"]; this compound -> FGFR [label="Irreversibly Inhibits", style=dashed, arrowhead=tee]; FGFR -> GRB2; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; FGFR -> PI3K; PI3K -> AKT; FGFR -> PLCG; PLCG -> DAG; PLCG -> IP3; DAG -> PKC; FGFR -> STAT; ERK -> Proliferation; AKT -> Proliferation; PKC -> Proliferation; STAT -> Proliferation;
// Ranks {rank=same; FGF; this compound;} {rank=same; GRB2; PI3K; PLCG; STAT;} {rank=same; SOS;} {rank=same; RAS;} {rank=same; RAF; AKT; DAG; IP3;} {rank=same; MEK; PKC;} {rank=same; ERK;} } Simplified FGFR signaling pathway and the point of inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. quora.com [quora.com]
- 5. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.docking.org [files.docking.org]
- 7. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Interpreting steep dose-response curves in early inhibitor discovery. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Futibatinib Preclinical Toxicity Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering issues related to futibatinib toxicity in animal studies. The information is compiled from publicly available preclinical data and general knowledge of toxicology studies for FGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal studies?
A1: Based on non-clinical reviews, the primary toxicology findings for this compound in animal models are consistent with its mechanism of action as a pan-FGFR inhibitor. These include:
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Hyperphosphatemia: Elevated plasma phosphorus levels.[1]
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Tissue Mineralization: Ectopic calcification in various soft tissues.[1]
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Bone Findings: Effects on bone growth and development, particularly in growing animals.[1]
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Embryofetal Toxicity: Adverse effects on the developing fetus.[1]
Q2: At what dose levels are these toxicities typically observed?
A2: Specific dose-response relationships for toxicity in animal models are not extensively detailed in publicly available literature. However, a study in mice indicated that 15mg/kg of this compound was the maximum tolerated dose when administered in combination with chemotherapeutics. It is crucial to conduct dose-range finding studies in your specific animal model to determine the maximum tolerated dose (MTD) and the dose levels at which on-target toxicities like hyperphosphatemia appear.
Q3: Are the observed toxicities reversible?
A3: The reversibility of this compound-induced toxicities in animal models is not well-documented in the available literature. For on-target effects like hyperphosphatemia, it is expected that phosphorus levels would return to baseline upon cessation of treatment. However, tissue mineralization may be irreversible. Recovery arms in toxicology studies are necessary to formally assess the reversibility of any findings.
Troubleshooting Guides
Issue 1: Managing Hyperphosphatemia
Symptoms:
-
Elevated serum phosphate levels in routine blood work.
-
Potential for soft tissue mineralization with chronic high phosphate levels.
Troubleshooting Steps:
-
Confirm Hyperphosphatemia:
-
Collect blood samples at baseline and at regular intervals during treatment (e.g., weekly).
-
Analyze serum phosphate levels. A significant increase from baseline confirms hyperphosphatemia.
-
-
Dietary Modification:
-
Switch the animals to a low-phosphate diet. This is a first-line, non-invasive approach to manage rising phosphate levels.
-
-
Phosphate Binders:
-
If dietary modification is insufficient, consider the administration of oral phosphate binders. The choice of binder and dose will depend on the animal species and the severity of the hyperphosphatemia. Consult with a veterinarian for appropriate options.
-
-
Dose Adjustment:
-
If hyperphosphatemia persists or is severe, consider a dose reduction of this compound.
-
If severe hyperphosphatemia is observed, a temporary interruption of dosing may be necessary until phosphate levels normalize.
-
Issue 2: Monitoring for Tissue Mineralization
Symptoms:
-
Often asymptomatic in early stages.
-
May be detected through histopathological examination at the end of the study.
-
In severe cases, may lead to organ dysfunction.
Troubleshooting Steps:
-
Proactive Monitoring:
-
Regularly monitor serum calcium and phosphate levels. The calcium-phosphate product (Ca x P) is a key indicator of mineralization risk.
-
Conduct thorough histopathological examination of all major organs and tissues at the end of the study, with a particular focus on kidneys, aorta, and stomach, which are common sites for mineralization.
-
-
Imaging:
-
In longer-term studies, consider in-life imaging techniques (e.g., micro-CT) to non-invasively monitor for the development of ectopic calcification.
-
-
Management:
-
The primary management strategy is the prevention of severe, prolonged hyperphosphatemia (see Issue 1).
-
There are no established treatments to reverse existing tissue mineralization in this context.
-
Quantitative Data Summary
Table 1: Summary of Preclinical Toxicology Findings for this compound
| Finding | Animal Model(s) | Observed Effects | Notes |
| Hyperphosphatemia | General finding in animals[1] | Increased plasma phosphorus levels.[1] | An on-target effect of FGFR inhibition. |
| Tissue Mineralization | General finding in animals[1] | Mineral deposition in soft tissues.[1] | Likely secondary to prolonged hyperphosphatemia. |
| Bone Findings | General finding in animals[1] | Effects on bone morphology and growth plates.[1] | Particularly relevant in juvenile animal studies. |
| Embryofetal Toxicity | Rat[1] | Adverse effects on embryo and fetal development.[1] | Observed at clinically relevant exposures. |
Experimental Protocols
Protocol 1: Monitoring Serum Phosphate and Calcium in Rodents
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Animal Model: Male and female Sprague-Dawley rats (or other relevant rodent strain).
-
Acclimation: Acclimate animals for at least 5 days prior to the start of the study.
-
Dosing: Administer this compound or vehicle control orally once daily for the duration of the study.
-
Blood Collection:
-
Collect baseline blood samples (e.g., 0.5 mL) via a suitable route (e.g., tail vein or submandibular) prior to the first dose.
-
Collect blood samples at regular intervals (e.g., weekly) throughout the study and at termination.
-
-
Sample Processing:
-
Collect blood into serum separator tubes.
-
Allow blood to clot, then centrifuge to separate serum.
-
-
Biochemical Analysis:
-
Analyze serum for phosphate and calcium concentrations using a validated clinical chemistry analyzer.
-
-
Data Analysis:
-
Compare mean serum phosphate and calcium levels between this compound-treated groups and the control group using appropriate statistical methods.
-
Calculate the calcium-phosphate product for each animal at each time point.
-
Protocol 2: Histopathological Assessment of Tissue Mineralization
-
Animal Model: As per the primary toxicology study design.
-
Necropsy: At the end of the study, perform a full necropsy on all animals.
-
Tissue Collection: Collect a comprehensive set of tissues from all animals, with a particular focus on the kidneys, aorta, stomach, and any tissues with gross abnormalities.
-
Tissue Fixation: Fix tissues in 10% neutral buffered formalin.
-
Histology:
-
Process fixed tissues, embed in paraffin, and section.
-
Stain sections with hematoxylin and eosin (H&E).
-
For suspected mineralization, perform a von Kossa stain to confirm the presence of calcium deposits.
-
-
Microscopic Examination:
-
A board-certified veterinary pathologist should examine all slides.
-
Score the presence, severity, and distribution of any tissue mineralization.
-
Visualizations
Caption: Mechanism of this compound-induced hyperphosphatemia.
Caption: General experimental workflow for this compound toxicity assessment in rodents.
Caption: Decision tree for managing hyperphosphatemia in animal studies.
References
Futibatinib Formulation for Oral Gavage: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the formulation and oral gavage administration of futibatinib in a research setting.
I. Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound oral gavage in preclinical models?
A1: The most commonly reported vehicle for this compound oral gavage in preclinical studies, particularly in mice, is a suspension in water containing 0.5% hydroxypropyl methylcellulose (HPMC).[1] This vehicle is suitable for suspending hydrophobic compounds like this compound for oral administration.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1][2][3] The solubility in DMSO is reported to be 84 mg/mL (200.74 mM).[2] For in vivo studies, it is crucial to first dissolve this compound in a minimal amount of DMSO before suspending it in the aqueous vehicle to ensure uniform distribution.
Q3: What are the typical dosages of this compound used in preclinical xenograft studies?
A3: In preclinical xenograft models, this compound has been administered via oral gavage at dosages of 5, 15, and 25 mg/kg body weight.[1] The specific dosage will depend on the tumor model and the study objectives.
Q4: How should the this compound oral suspension be stored, and for how long is it stable?
II. Troubleshooting Guides
Formulation Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not suspending uniformly in the HPMC vehicle. | - Inadequate wetting of the drug powder. - Insufficient mixing energy. - Agglomeration of particles. | - First, create a concentrated stock solution of this compound in 100% DMSO. - Prepare the 0.5% HPMC vehicle separately. - While vortexing or stirring the HPMC vehicle, slowly add the required volume of the this compound-DMSO stock solution. - Continue to mix thoroughly to ensure a homogenous suspension. Sonication can also be used to aid dispersion.[4] |
| The suspension appears to have low viscosity and settles quickly. | - Incorrect preparation of the HPMC solution. - Use of low-viscosity grade HPMC. | - Ensure the HPMC is properly hydrated. A common method is to disperse the HPMC powder in hot water (around 80°C) with stirring, and then cool the solution in an ice bath while continuing to stir until it becomes clear and viscous. - Verify the viscosity grade of the HPMC being used. A higher viscosity grade may be required to maintain a stable suspension. |
| Precipitation is observed after adding the this compound-DMSO stock to the aqueous vehicle. | - Exceeding the solubility limit of this compound in the final formulation. - "Salting out" effect due to rapid addition of the DMSO stock. | - Ensure the final concentration of DMSO in the formulation is kept to a minimum (typically <10%). - Add the this compound-DMSO stock solution to the aqueous vehicle dropwise while vortexing to allow for gradual dispersion. - Consider a co-solvent system, such as adding a small percentage of PEG400 or Tween 80 to the vehicle to improve solubility and stability. |
Oral Gavage Administration Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Animal struggles excessively during the procedure. | - Improper restraint technique. - Stress from handling. | - Ensure the animal is securely restrained by the scruff of the neck to immobilize the head and body. The animal's body should be held in a vertical position. - Handle the animals gently and confidently to minimize stress. Acclimatize the animals to handling before the first dosing session. |
| Resistance is felt when inserting the gavage needle. | - Incorrect placement of the needle (e.g., in the trachea). - Esophageal irritation from previous gavages. | - Immediately stop and withdraw the needle. Re-evaluate the restraint and the angle of insertion. The needle should be gently guided along the roof of the mouth and down the esophagus. The animal should swallow as the needle is advanced. - Ensure the gavage needle has a smooth, ball-tipped end to minimize trauma. Use an appropriately sized needle for the animal. - Allow for a recovery period between doses if esophageal irritation is suspected. |
| Fluid is observed coming from the animal's nose or mouth during or after dosing. | - Accidental administration into the trachea. - Regurgitation of the administered volume. | - Immediately stop the procedure. If fluid is in the trachea, the animal is at high risk of aspiration and may need to be euthanized. - Administer the suspension slowly and steadily. - Do not exceed the recommended maximum gavage volume for the animal's weight (typically 10 mL/kg for mice). |
| Inconsistent results or high variability in experimental data. | - Inaccurate dosing due to poor suspension homogeneity. - Dosing errors during administration. | - Ensure the this compound suspension is thoroughly mixed (e.g., by vortexing) immediately before drawing each dose to ensure a uniform concentration. - Use a new, clean gavage needle for each animal or group to prevent cross-contamination and ensure accurate volume delivery. - Practice the gavage technique to ensure consistent and accurate administration. |
III. Experimental Protocols
A. Preparation of 0.5% HPMC Vehicle
-
Heat Water: Heat a volume of purified water (e.g., 100 mL) to approximately 80°C in a sterile beaker with a magnetic stir bar.
-
Disperse HPMC: While stirring the hot water, slowly sprinkle 0.5 g of HPMC powder onto the surface of the water to prevent clumping.
-
Mix: Continue stirring for about 10-15 minutes until the HPMC is fully dispersed. The solution will appear cloudy.
-
Cool: Place the beaker in an ice bath and continue to stir. As the solution cools, it will become clear and more viscous.
-
Store: Once the solution is clear and has reached room temperature, it can be stored in a sterile container at 2-8°C for up to one week.
B. Preparation of this compound Suspension (for a 10 mg/mL final concentration)
-
Prepare this compound Stock: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure it is fully dissolved.
-
Vehicle Preparation: Have the 0.5% HPMC vehicle at room temperature and place it on a magnetic stirrer.
-
Suspension Formulation: While the HPMC vehicle is stirring, slowly add the required volume of the this compound-DMSO stock solution to achieve the final desired concentration (e.g., for a 10 mg/mL suspension, add 1 mL of the 100 mg/mL this compound stock to 9 mL of the 0.5% HPMC vehicle).
-
Homogenization: Continue stirring for at least 15-30 minutes to ensure a uniform suspension. Visually inspect for any clumps or precipitate. If necessary, sonicate the suspension for a short period to improve homogeneity.
-
Use Immediately: It is recommended to use the freshly prepared suspension for oral gavage.
C. In Vivo Xenograft Study Workflow
A typical workflow for a preclinical xenograft study involving this compound oral gavage is as follows:
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line under appropriate conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).
-
Subcutaneously implant the tumor cells into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the this compound suspension and the vehicle control as described above.
-
Administer the designated treatment (this compound suspension or vehicle) to each mouse via oral gavage at the specified dose and schedule (e.g., once daily).
-
-
Monitoring and Data Collection:
-
Monitor the body weight of the animals regularly as an indicator of toxicity.
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
Observe the animals for any clinical signs of toxicity.
-
-
Study Endpoint and Analysis:
-
Continue treatment until the study endpoint is reached (e.g., tumors reach a maximum size, a predetermined time point).
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
-
Analyze the data to evaluate the efficacy of this compound in inhibiting tumor growth.
-
IV. Visualizations
This compound Mechanism of Action
This compound is an irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4. By covalently binding to the ATP-binding pocket of FGFRs, it blocks the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: this compound inhibits FGFR signaling pathways.
Experimental Workflow for Preclinical Oral Gavage Study
The following diagram outlines the key steps in a typical preclinical xenograft study using oral gavage for drug administration.
Caption: Workflow for a preclinical xenograft study.
References
Futibatinib Pharmacodynamics: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting the pharmacodynamic data of futibatinib. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable, irreversible, and highly selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[1][2][3] It covalently binds to a conserved cysteine residue within the ATP binding pocket of the FGFR kinase domain, leading to the inhibition of FGFR phosphorylation and downstream signaling pathways.[1][4][5] This irreversible binding provides potent and sustained inhibition.
Q2: Which signaling pathways are modulated by this compound?
A2: this compound inhibits the phosphorylation of FGFR, which in turn blocks major downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[1] The primary pathways affected include the RAS-MAPK (Mitogen-Activated Protein Kinase) pathway and the PI3K-Akt-mTOR (Phosphatidylinositol 3-Kinase-Protein Kinase B-Mammalian Target of Rapamycin) pathway.[1][4] Inhibition of these pathways ultimately leads to decreased cell viability in tumors with FGFR aberrations.[2]
Q3: What is the significance of hyperphosphatemia observed with this compound treatment?
A3: Hyperphosphatemia, or elevated phosphate levels in the blood, is a known on-target pharmacodynamic effect of FGFR inhibition.[6][7][8][9] FGFR signaling is involved in phosphate homeostasis, and its inhibition by this compound disrupts this process, leading to increased serum phosphate levels.[7] Monitoring phosphate levels is a key safety and pharmacodynamic biomarker in clinical trials.[3][10]
Troubleshooting Guides
In Vitro Experiments
Q4: I am not observing the expected decrease in cell viability in my cell line after this compound treatment. What could be the reason?
A4: There are several potential reasons for this observation:
-
FGFR Aberration Status: this compound is most effective in cell lines with specific FGFR genetic alterations, such as fusions, rearrangements, or amplifications.[1] Verify the FGFR status of your cell line. The absence of such aberrations will likely result in a lack of response.
-
Drug Concentration and Incubation Time: Ensure you are using an appropriate concentration range and incubation time. Refer to published GI50 values for relevant cell lines (see Table 1) and consider performing a dose-response and time-course experiment.
-
Cell Line Specific Resistance: The cell line may possess intrinsic resistance mechanisms, either on-target (e.g., specific FGFR mutations) or off-target (e.g., activation of bypass signaling pathways).[11][12]
-
Experimental Error: Review your experimental protocol for potential errors in drug preparation, cell seeding density, or assay execution. Refer to the detailed experimental protocols section for guidance.
Q5: My Western blot results show inconsistent or no inhibition of p-FGFR or downstream targets (p-ERK, p-Akt) after this compound treatment. How can I troubleshoot this?
A5: Inconsistent Western blot results can be frustrating. Here are some troubleshooting steps:
-
Antibody Quality: Ensure your primary antibodies for phosphorylated and total proteins are validated and specific. Use recommended antibody dilutions and blocking buffers (BSA is often preferred over milk for phospho-proteins to reduce background).[10]
-
Sample Preparation: It is critical to inhibit endogenous phosphatases during cell lysis. Always include a phosphatase inhibitor cocktail in your lysis buffer and keep samples on ice.[13]
-
Protein Loading: Load sufficient protein (typically 20-30 µg of total protein) to detect phosphorylated targets, which can be low in abundance.[2]
-
Positive and Negative Controls: Include appropriate controls. A vehicle-treated sample serves as a negative control, while a cell line known to be sensitive to this compound can be a positive control.[2]
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane using a stain like Ponceau S.[14]
-
Weak Signal: If the signal is weak, consider increasing the primary antibody concentration, extending the incubation time, or using a more sensitive detection reagent.[1][15]
In Vivo Experiments
Q6: The tumor growth in my this compound-treated xenograft model is not significantly inhibited. What are the possible causes?
A6: Several factors can influence the efficacy of this compound in vivo:
-
Xenograft Model Selection: The chosen cell line for the xenograft must have a documented FGFR aberration known to be sensitive to this compound.[2][16]
-
Drug Formulation and Administration: Ensure the this compound formulation is stable and administered correctly (e.g., oral gavage) at the appropriate dose and schedule.[1][4]
-
Tumor Burden at Treatment Initiation: Treatment should ideally begin when tumors are well-established but not overly large, typically in the range of 100-200 mm³.
-
Animal Health: The overall health of the mice can impact tumor growth and drug metabolism. Monitor for any signs of toxicity.
-
Tumor Growth Variability: Inherent biological variability can lead to a range of responses. Ensure you have a sufficient number of animals per group to achieve statistical power.[17]
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Activity of this compound in Cancer Cell Lines with FGFR Aberrations
| Cancer Type | Cell Line | FGFR Genomic Aberration | GI50 (µmol/L) Mean ± SD |
| Gastric Cancer | OCUM-2MD3 | FGFR2 Amplification | 0.019 ± 0.001 |
| Gastric Cancer | SNU-16 | FGFR2 Amplification | 0.021 ± 0.002 |
| Lung Cancer | H1581 | FGFR1 Amplification | 0.016 ± 0.001 |
| Multiple Myeloma | KMS-11 | t(4;14) FGFR3 | 0.012 ± 0.001 |
| Bladder Cancer | RT-112 | FGFR3-TACC3 Fusion | 0.028 ± 0.003 |
| Endometrial Cancer | AN3 CA | FGFR2 Mutation | 0.023 ± 0.002 |
| Breast Cancer | MFM-223 | FGFR2 Amplification | 0.014 ± 0.001 |
Data extracted from Cancer Research, 2020.[1]
Table 2: Clinical Efficacy and Safety of this compound in the FOENIX-CCA2 Trial
| Parameter | Result |
| Efficacy | |
| Objective Response Rate (ORR) | 42%[6][18][19] |
| Median Duration of Response (DoR) | 9.7 months[6][19][20] |
| Disease Control Rate (DCR) | 83%[6] |
| Common Treatment-Related Adverse Events (Any Grade) | |
| Hyperphosphatemia | 85%[6] |
| Alopecia | 33%[6] |
| Dry Mouth | 30%[6] |
| Diarrhea | 28%[6] |
| Dry Skin | 27%[6] |
| Fatigue | 25%[6] |
| Grade 3 Treatment-Related Adverse Events | |
| Hyperphosphatemia | 30%[6] |
| Increased Aspartate Aminotransferase | 7%[6] |
| Stomatitis | 6%[6] |
| Fatigue | 6%[6] |
Data from the Phase 2 FOENIX-CCA2 clinical trial in patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements.[6][18][19][20]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the GI50 value.[3][6][7][18][19]
Western Blot Analysis of FGFR Pathway Inhibition
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of this compound or vehicle for 1-2 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-FGFR, FGFR, p-ERK, ERK, p-Akt, and Akt, diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[10][13][21]
In Vivo Xenograft Tumor Model
-
Cell Preparation and Implantation: Harvest cancer cells with a confirmed FGFR aberration (e.g., OCUM-2MD3) during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude mice).[4][11][22][23][24][25]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., 20 mg/kg, once daily). The control group should receive the vehicle.[1][4]
-
Efficacy Evaluation: Continue treatment and tumor monitoring for the duration of the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting for target engagement.
Visualizations
Caption: this compound's mechanism of action on the FGFR signaling pathway.
Caption: A typical workflow for Western blot analysis of this compound's effects.
Caption: Standard workflow for a this compound in vivo xenograft study.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. support.collaborativedrug.com [support.collaborativedrug.com]
- 17. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 23. Mouse tumor xenograft model [bio-protocol.org]
- 24. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Futibatinib Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with futibatinib.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Storage
Question: How should I prepare and store a stock solution of this compound?
Answer: this compound is soluble in DMSO.[1][2] To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to a concentration of 10 mM or higher.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[3] When preparing working solutions, it is recommended to preheat both the stock solution and the cell culture medium to 37°C to minimize precipitation.[2]
Question: I'm observing precipitation when I dilute my this compound stock solution in cell culture medium. What should I do?
Answer: Precipitation of small molecule inhibitors upon dilution in aqueous solutions is a common issue. Here are several steps to troubleshoot this problem:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to your final volume of media. Instead, perform serial dilutions in your cell culture medium.[2]
-
Pre-warming: As mentioned above, ensure both your this compound stock and culture medium are warmed to 37°C before mixing.[2]
-
Sonication: If precipitation occurs, you can try to redissolve the compound by sonicating the solution in a water bath.[4]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.[3] It is always good practice to include a vehicle control (media with the same final DMSO concentration as your highest this compound concentration) in your experiments.
Question: How stable is this compound in cell culture medium at 37°C?
Answer: While specific stability data in various cell culture media is not extensively published, it is generally recommended to prepare fresh dilutions of this compound for each experiment. As a covalent inhibitor, its reactivity could be compromised over extended periods in aqueous solutions at 37°C. For longer-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals.
Cell-Based Assays
Question: I'm not observing the expected decrease in cell viability in my FGFR-amplified/fused cell line after this compound treatment. What could be the reason?
Answer: There are several potential reasons for a lack of response in your cell viability assay:
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line (e.g., by STR profiling) and ensure you are using cells at a low passage number. Genetic drift in cultured cells can lead to the loss of the FGFR alteration or the development of resistance.
-
FGFR Expression and Activation: Confirm the expression and phosphorylation (activation) of the target FGFR in your cell line by Western blot. If the receptor is not expressed or is not basally active, the cells may not be dependent on FGFR signaling for survival.
-
Assay Duration and Seeding Density: The optimal duration of this compound treatment can vary between cell lines. Consider performing a time-course experiment (e.g., 24, 48, 72 hours). Also, optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Drug Concentration Range: Ensure your dose-response curve covers a sufficiently wide range of concentrations, typically from low nanomolar to micromolar, to capture the full inhibitory effect.
-
Acquired Resistance: Your cells may have developed resistance to this compound. Common resistance mechanisms include secondary mutations in the FGFR kinase domain.[5]
Question: My cell viability assay results are inconsistent between experiments. How can I improve reproducibility?
Answer: To improve the reproducibility of your cell viability assays:
-
Consistent Cell Handling: Use cells from the same passage number for replicate experiments and ensure consistent cell seeding densities.
-
Accurate Pipetting: Use calibrated pipettes and be mindful of your pipetting technique to ensure accurate and consistent drug concentrations across wells.
-
Edge Effects: "Edge effects" in multi-well plates can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media.
-
Reagent Quality: Use fresh, high-quality reagents for your viability assay (e.g., MTT, resazurin, or ATP-based reagents).
-
Incubation Time: Ensure consistent incubation times for both drug treatment and the viability reagent.
Biochemical Assays (Western Blot)
Question: I'm having trouble detecting a decrease in phosphorylated FGFR (p-FGFR) by Western blot after this compound treatment. What can I do?
Answer: Troubleshooting weak or no signal for p-FGFR can involve several optimization steps:
-
Positive Control: Include a positive control, such as a cell line known to have high basal p-FGFR levels or cells stimulated with an FGF ligand, to ensure your antibody and detection system are working correctly.
-
Antibody Quality and Dilution: Use a phospho-specific antibody that has been validated for Western blotting. Optimize the primary antibody concentration; a common starting dilution is 1:1000.[6] If the signal is weak, try increasing the antibody concentration or incubating overnight at 4°C.[7]
-
Sample Preparation: It is crucial to inhibit phosphatase activity during cell lysis. Prepare your lysis buffer with a cocktail of phosphatase inhibitors and keep your samples on ice at all times.[8]
-
Protein Load: Increase the amount of protein loaded onto the gel, especially for low-abundance proteins. A load of 20-30 µg of total protein is a good starting point.[8]
-
Blocking Buffer: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use a 5% BSA solution in TBS-T instead.[8]
-
Transfer Efficiency: Confirm efficient protein transfer from the gel to the membrane using a stain like Ponceau S.[9]
Question: I'm seeing high background on my Western blots for the FGFR signaling pathway. How can I reduce it?
Answer: High background can obscure your bands of interest. Here are some tips to reduce it:
-
Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations.
-
Antibody Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background.
-
Blocking Conditions: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent.
-
Detergent Concentration: Ensure your wash buffer contains an adequate concentration of detergent (e.g., 0.1% Tween-20 in TBS-T).
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | FGFR Alteration | IC50/GI50 (nM) | Reference |
| FGFR1 (enzyme) | N/A | 1.8 - 3.9 | [1][4] |
| FGFR2 (enzyme) | N/A | 1.3 - 1.4 | [1][4] |
| FGFR3 (enzyme) | N/A | 1.6 | [1] |
| FGFR4 (enzyme) | N/A | 3.7 - 8.3 | [1][4] |
| SNU-16 | FGFR2 Amplification | 3.7 | [10] |
| AN3 CA | FGFR2 K310R, N549K | Not specified | [5] |
| Huh-7 | N/A | > 10,000 | [4] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Protocol 2: Western Blot for p-FGFR and Downstream Signaling
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, and total AKT (typically at a 1:1000 dilution in 5% BSA/TBS-T) overnight at 4°C.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (typically at a 1:5000-1:10,000 dilution in 5% BSA/TBS-T) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Irreversible Target Engagement Assay (Competitive Binding)
This assay indirectly confirms the covalent binding of this compound to FGFR.
-
Cell Treatment with Unlabeled this compound: Treat cells with increasing concentrations of unlabeled this compound for a specific duration to allow for covalent binding. Include a vehicle control.
-
Cell Lysis: Lyse the cells under non-denaturing conditions.
-
Incubation with Labeled FGFR Probe: Incubate the lysates with a fixed concentration of a labeled (e.g., biotinylated or fluorescent) reversible FGFR inhibitor that binds to the same active site.
-
Pull-down/Detection:
-
If using a biotinylated probe, perform a streptavidin pull-down followed by a Western blot for FGFR.
-
If using a fluorescent probe, measure the fluorescence signal.
-
-
Analysis: A decrease in the signal from the labeled probe in the presence of increasing concentrations of this compound indicates that this compound has covalently occupied the binding site, preventing the binding of the labeled probe.
Visualizations
Caption: FGFR Signaling Pathway and this compound's Mechanism of Action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | FGFR | TargetMol [targetmol.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. theraindx.com [theraindx.com]
- 6. FGF Receptor 1 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
futibatinib quality control and purity assessment
Welcome to the technical support center for futibatinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, potent, and irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1][2] It covalently binds to a specific cysteine residue within the ATP-binding pocket of the FGFRs, leading to the inhibition of FGFR-mediated signal transduction pathways.[1][3] This mechanism blocks downstream signaling, including the RAS-MAPK, PI3K-AKT, PLCγ, and JAK/STAT pathways, ultimately inhibiting the proliferation of cancer cells with FGFR genetic alterations.[4][5]
Q2: What are the typical quality control specifications for this compound active pharmaceutical ingredient (API)?
While specific specifications can vary by manufacturer, a certificate of analysis for this compound impurities suggests that a purity of >90% is expected for related substances.[6][7] Key quality control tests for this compound API would typically include:
-
Appearance: Visual inspection of the physical form and color.
-
Identification: Confirmation of the compound's identity using techniques like ¹H-NMR and Mass Spectrometry.[6][7]
-
Assay: Determination of the purity of the API, often by High-Performance Liquid Chromatography (HPLC).
-
Impurities: Identification and quantification of any process-related or degradation impurities.
-
Solubility: Determination of solubility in relevant solvents.
-
Water Content: Measurement of the amount of water present.
-
Residual Solvents: Quantification of any remaining solvents from the manufacturing process.
Q3: What are the common solvents for dissolving this compound for in vitro experiments?
This compound is soluble in dimethyl sulfoxide (DMSO).[4] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final working concentration. The final DMSO concentration in the cell culture should typically not exceed 0.1% to avoid solvent-induced cellular toxicity.
Q4: How should this compound be stored?
This compound powder should be stored at -20°C for long-term stability. For solutions in solvent, it is recommended to store them at -80°C for up to one year to avoid degradation.
Purity Assessment and Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
A validated stability-indicating HPLC method is crucial for determining the purity and assay of this compound.
Typical HPLC Method Parameters:
| Parameter | Typical Value |
| Column | Phenomenex C18 (150 x 4.6 mm, 2.1 µm) or equivalent |
| Mobile Phase | A mixture of 0.1% Formic Acid in Water, Acetonitrile, and Methanol (e.g., 13:67:20, v/v/v)[4] |
| Flow Rate | 0.8 mL/min[4] |
| Column Temperature | 40 ± 5°C[4] |
| Injection Volume | 10 µL[4] |
| Detection | UV at an appropriate wavelength |
| Retention Time | Approximately 1.261 minutes (analyte) and 1.292 minutes (Internal Standard) under specific conditions[4] |
Method Validation Summary:
A typical validation of an LC-MS/MS method for this compound demonstrates linearity, precision, and accuracy.
| Validation Parameter | Typical Results |
| Linearity (r²) | ≥ 0.999[8] |
| Intra-day and Inter-day Precision (% RSD) | < 11.4%[8] |
| Intra-day and Inter-day Accuracy (% bias) | < 11.3%[8] |
| Lower Limit of Quantification (LLOQ) | 0.003 µM[8] |
Mass Spectrometry (MS) for Identification and Impurity Profiling
Mass spectrometry is a powerful tool for confirming the identity of this compound and for identifying potential impurities and degradation products.
Typical Mass Spectrometry Parameters:
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[8] |
| Ion Transitions | This compound: m/z 419.2 → 296.0; Internal Standard (e.g., erdafitinib): m/z 447.0 → 362.0[8] |
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with free silanol groups on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column. - Reduce the injection concentration or volume. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Adding a small amount of a competing base (e.g., triethylamine) can sometimes help. |
| Poor Resolution | - Inefficient column. - Inappropriate mobile phase composition. - Column temperature fluctuations. | - Replace the column with a new one of the same type. - Optimize the mobile phase composition (e.g., adjust the ratio of organic solvents). - Use a column oven to maintain a stable temperature. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase. - Flush the injector and sample loop thoroughly between injections. - Inject a blank solvent to check for carryover. |
| Baseline Drift/Noise | - Mobile phase not properly degassed. - Contaminated detector cell. - Leaks in the system. | - Degas the mobile phase before use. - Flush the detector cell with a strong solvent (e.g., isopropanol). - Check all fittings for leaks. |
Mass Spectrometry Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity | - Inefficient ionization. - Ion suppression from matrix components. - Clogged ion source. | - Optimize ESI source parameters (e.g., capillary voltage, gas flow). - Improve sample cleanup to remove interfering matrix components. - Clean the ion source according to the manufacturer's instructions. |
| Unexpected Adducts | - Presence of salts (e.g., sodium, potassium) in the mobile phase or sample.[9][10] | - Use high-purity solvents and additives. - If adducts persist, they can sometimes be used for quantification, but consistency is key. |
| In-source Fragmentation | - High cone voltage or source temperature. | - Optimize the cone voltage and source temperature to minimize fragmentation of the parent ion. |
Dissolution Testing Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Results | - Incomplete deaeration of the dissolution medium. - Improper vessel centering or paddle/basket height. - Coning (mounding of undissolved powder at the bottom of the vessel). | - Deaerate the dissolution medium thoroughly before use. - Ensure proper geometric setup of the dissolution apparatus. - Increase the agitation speed if coning is observed, within the validated range. |
| Incomplete Dissolution | - Use of an inappropriate dissolution medium (pH, surfactant concentration). - Formulation issues. | - Test different dissolution media to find one that provides sink conditions. The use of surfactants may be necessary for poorly soluble drugs. - Investigate the formulation for potential issues affecting dissolution. |
| Filter Clogging | - Excipients from the formulation blocking the filter pores. | - Use a filter with a larger pore size, ensuring it does not allow undissolved drug particles to pass through. - Centrifuge the samples before analysis if filtration is problematic. |
Experimental Protocols
Protocol 1: HPLC Purity and Assay Determination of this compound
-
Preparation of Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the method.
-
Preparation of Sample Solution: Accurately weigh a known amount of the this compound sample and prepare a solution in the same manner as the standard solution.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the "Typical HPLC Method Parameters" table above.
-
System Suitability: Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters such as retention time precision, peak area precision, tailing factor, and theoretical plates. The results should meet the pre-defined acceptance criteria.
-
Analysis: Inject the standard solution and the sample solution into the HPLC system.
-
Calculation: Calculate the purity or assay of the this compound sample by comparing the peak area of the analyte in the sample solution to the peak area of the analyte in the standard solution.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[11][12]
-
Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a specified period.[11]
-
Base Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 N NaOH) and heat at a controlled temperature.[11]
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid this compound sample to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of this compound and the solid sample to UV and visible light.
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method to separate the degradation products from the parent drug.
-
Peak Purity: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the this compound peak is free from any co-eluting degradation products.
Visualizations
FGFR Signaling Pathway Inhibited by this compound
Caption: this compound covalently inhibits FGFR, blocking downstream signaling pathways.
Experimental Workflow for this compound Purity Assessment
Caption: Workflow for determining the purity of a this compound sample using HPLC.
Logical Relationship for Troubleshooting HPLC Peak Tailing
Caption: Troubleshooting logic for addressing peak tailing in HPLC analysis.
References
- 1. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. This compound | mechanism of action and synthesis | NROChemistry [nrochemistry.com]
- 4. impactfactor.org [impactfactor.org]
- 5. This compound | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Quantification of the irreversible fibroblast growth factor receptor inhibitor this compound by UPLC-MS/MS: Application to the metabolic stability assay in human liver microsomes for the estimation of its in vitro hepatic intrinsic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. support.waters.com [support.waters.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
Preclinical Showdown: A Comparative Guide to Futibatinib and Pemigatinib
In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations, two prominent inhibitors, futibatinib and pemigatinib, have emerged as critical tools for researchers. This guide provides a detailed preclinical comparison of these two molecules, offering insights into their mechanisms of action, potency, selectivity, and efficacy, supported by experimental data to inform drug development professionals and scientists in the field.
Mechanism of Action: A Tale of Two Binding Modes
Both this compound and pemigatinib target the FGFR family of receptor tyrosine kinases, which, when dysregulated, can drive tumor cell proliferation, survival, and migration.[1][2][3] However, they exhibit a fundamental difference in their interaction with the target.
This compound is a novel, irreversible inhibitor that covalently binds to a specific cysteine residue within the ATP-binding pocket of FGFR1, FGFR2, FGFR3, and FGFR4.[4][5] This irreversible binding leads to sustained inhibition of FGFR signaling, even after the drug has been cleared from the plasma, which may contribute to its durable anti-tumor activity.[4]
Pemigatinib , in contrast, is a reversible, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[1][6][7] It binds to the kinase domain non-covalently, and its inhibitory effect is dependent on maintaining sufficient plasma concentrations.[7]
In Vitro Potency: A Head-to-Head Look at Inhibition
The potency of both inhibitors has been evaluated in various preclinical studies using enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of the drug required to inhibit 50% of the target's activity.
| Target | This compound IC50 (nmol/L) | Pemigatinib IC50 (nmol/L) |
| FGFR1 | 1.8 ± 0.4[8] | 0.4[7] |
| FGFR2 | 1.4 ± 0.3[8] | 0.5[7] |
| FGFR3 | 1.6 ± 0.1[8] | 1.0[7] |
| FGFR4 | 3.7 ± 0.4[8] | 30[7] |
| Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions. |
This compound demonstrates potent inhibition of all four FGFR isoforms, while pemigatinib is most potent against FGFR1, 2, and 3, with weaker activity against FGFR4.[7][8]
Kinase Selectivity: On-Target vs. Off-Target Effects
High selectivity for the intended target is a desirable characteristic of any kinase inhibitor, as it can minimize off-target side effects.
This compound has been shown to be highly selective for FGFR1-4. In a panel of 296 human kinases, this compound only significantly inhibited three non-FGFR kinases at a concentration 50 times its IC50 for FGFR2/3.[8]
Pemigatinib also demonstrates high selectivity for FGFR1, 2, and 3 over other kinases.[7]
Anti-tumor Activity in Preclinical Models
The ultimate preclinical validation for an anti-cancer agent lies in its ability to inhibit tumor growth in cellular and animal models.
Cell-Based Assays
Both this compound and pemigatinib have demonstrated potent anti-proliferative activity in various cancer cell lines harboring FGFR genomic aberrations, including amplifications, fusions, and mutations.[7][8] this compound has shown efficacy in cell lines from diverse cancer types such as gastric, lung, multiple myeloma, bladder, endometrial, and breast cancer.[8] Similarly, pemigatinib selectively inhibits the growth of tumor cell lines with activated FGFR signaling.[7]
In Vivo Xenograft Models
In animal models bearing human tumor xenografts with FGFR alterations, both drugs have shown significant, dose-dependent anti-tumor activity.[7][8] Oral administration of this compound led to tumor reduction in various FGFR-driven models.[8] Pemigatinib has also demonstrated potent tumor growth suppression in xenograft models with FGFR1, FGFR2, or FGFR3 alterations.[7] An interesting preclinical finding is that a lower frequency of drug-resistant clones was observed with this compound compared to a reversible ATP-competitive FGFR inhibitor, and this compound was able to inhibit several drug-resistant FGFR2 mutants.[8]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of preclinical evaluation, the following diagrams are provided.
Caption: FGFR Signaling Pathway and Inhibition by this compound and Pemigatinib.
Caption: General Preclinical Experimental Workflow for FGFR Inhibitors.
Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of the inhibitor against purified FGFR kinase domains.
Methodology:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.
-
The inhibitors (this compound or pemigatinib) are serially diluted to a range of concentrations.
-
The kinase, inhibitor, and a peptide substrate are incubated in the presence of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like mobility shift assay (MSA) or fluorescence polarization.[8]
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines.
Methodology:
-
Cancer cell lines with known FGFR aberrations are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or pemigatinib. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a set period, typically 72 hours.[8]
-
Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[8]
-
The concentration of the inhibitor that causes 50% growth inhibition (GI50) is determined by comparing the luminescence of treated cells to the control cells.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Human cancer cells with specific FGFR alterations are injected subcutaneously into immunocompromised mice or rats.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The animals are then randomized into treatment and control groups.
-
This compound or pemigatinib is administered orally, typically once daily, at various dose levels.[7][8] The control group receives a vehicle solution.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The body weight of the animals is also monitored as an indicator of toxicity.
-
At the end of the study, the tumors may be excised for further pharmacodynamic analysis (e.g., measuring the level of phosphorylated FGFR).
Conclusion
Both this compound and pemigatinib are potent and selective inhibitors of the FGFR signaling pathway with demonstrated preclinical anti-tumor activity. The key differentiator lies in their binding mechanism, with this compound's irreversible binding offering the potential for more sustained target inhibition. The choice between these inhibitors for further research and development may depend on the specific cancer type, the nature of the FGFR aberration, and the desired pharmacological profile. The preclinical data presented here provides a solid foundation for researchers to make informed decisions in the ongoing effort to combat FGFR-driven cancers.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pemigatinib | C24H27F2N5O4 | CID 86705695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | mechanism of action and synthesis | NROChemistry [nrochemistry.com]
- 6. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 7. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Futibatinib vs. Infigratinib: An In Vitro Efficacy Comparison for FGFR-Targeted Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of two prominent fibroblast growth factor receptor (FGFR) inhibitors: futibatinib and infigratinib. This analysis is supported by experimental data on their mechanisms of action, inhibitory concentrations, and cellular antiproliferative activities.
This compound (formerly TAS-120) and infigratinib (formerly BGJ398) are small molecule kinase inhibitors that have demonstrated clinical activity against tumors with FGFR pathway dysregulation. However, their distinct biochemical properties, particularly their mode of binding to the FGFR kinase domain, lead to differences in their in vitro efficacy and profiles against acquired resistance mutations. This compound is a selective, irreversible inhibitor of FGFR1, 2, 3, and 4.[1] It forms a covalent bond with a conserved cysteine in the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition.[2] In contrast, infigratinib is a reversible, ATP-competitive inhibitor with high affinity for FGFR1, FGFR2, and FGFR3.[3]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key quantitative data on the in vitro performance of this compound and infigratinib.
Table 1: Comparative Inhibitory Activity against FGFR Kinases (IC50)
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| This compound | 1.8 | 1.4 | 1.6 | 3.7 |
| Infigratinib | 1.1 | 1.0 | 2.0 | 61 |
Data for this compound from Sootome et al., Cancer Res, 2020.[4] Data for Infigratinib from respective drug information resources.[5]
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines with FGFR Aberrations (GI50)
| Cancer Type | Cell Line | FGFR Genomic Aberration | GI50 (µM) |
| Gastric | OCUM-2M | FGFR2 amplification | 0.00075 |
| Gastric | SNU-16 | FGFR2 amplification | 0.00091 |
| Lung | H1581 | FGFR1 amplification | 0.0028 |
| Bladder | RT-112 | FGFR3 fusion | 0.0089 |
| Endometrial | MFE-280 | FGFR2 mutation | 0.012 |
Mechanism of Action and Signaling Pathway
Both this compound and infigratinib target the FGFR signaling pathway, which, when constitutively activated by genetic alterations, can drive tumor cell proliferation and survival. Key downstream pathways affected by FGFR inhibition include the RAS-MAPK and PI3K-AKT cascades.
Activity Against Resistance Mutations
A key differentiator between this compound and reversible FGFR inhibitors like infigratinib is its activity against acquired resistance mutations in the FGFR kinase domain. Preclinical studies have shown that this compound can overcome resistance conferred by certain FGFR2 mutations, including the V565F "gatekeeper" mutation, which can limit the efficacy of reversible inhibitors.[2][6]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified FGFR kinases.
Methodology:
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, appropriate kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50µM DTT), and a suitable substrate (e.g., Poly(E,Y)4:1).
-
Procedure:
-
Prepare serial dilutions of this compound and infigratinib in DMSO.
-
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP formation, or a FRET-based assay.
-
The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
Cell Viability Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the compounds in cancer cell lines.
Methodology:
-
Cell Lines and Culture: A panel of cancer cell lines with known FGFR alterations are cultured in their recommended media and conditions.
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or infigratinib.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the GI50 values from the dose-response curves, normalizing the data to untreated control cells.
-
Summary
This compound and infigratinib are both potent inhibitors of the FGFR pathway. This compound's irreversible binding mechanism provides broad inhibition of FGFR1-4 and demonstrates activity against certain resistance mutations that can arise during treatment with reversible inhibitors. Infigratinib is a potent, reversible inhibitor of FGFR1-3. The choice of inhibitor for research and development purposes may depend on the specific FGFR alterations being targeted and the potential for acquired resistance. The experimental protocols provided herein offer a foundation for conducting comparative in vitro studies to further elucidate the efficacy of these and other FGFR inhibitors.
References
- 1. This compound | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: new targeted therapy in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
Futibatinib in Focus: A Comparative Guide to Covalent FGFR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of futibatinib and other covalent fibroblast growth factor receptor (FGFR) inhibitors, supported by experimental data. We delve into the biochemical and cellular activities, resistance profiles, and underlying experimental methodologies to offer a comprehensive resource for evaluating these targeted therapies.
This compound is an irreversible covalent inhibitor of FGFR1, 2, 3, and 4.[1] It covalently binds to a conserved cysteine residue in the P-loop of the FGFR kinase domain.[2] This distinct mechanism of action differentiates it from reversible ATP-competitive inhibitors and other covalent inhibitors that may target different residues.
Biochemical Potency and Selectivity
The in vitro inhibitory activity of this compound and other covalent and non-covalent FGFR inhibitors against the four FGFR isoforms is a critical measure of their potency and selectivity. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions, such as ATP concentration in kinase assays.
| Inhibitor | Type | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Other Notable Targets (IC50 nM) |
| This compound | Covalent, Irreversible | 1.8 | 1.4 | 1.6 | 3.7 | |
| FIIN-2 | Covalent, Irreversible | 3.09 | 4.3 | 27 | 45.3 | |
| PRN1371 | Covalent, Irreversible | 0.6 | 1.3 | 4.1 | 19.3 | CSF1R (8.1) |
| Pemigatinib | Non-covalent, Reversible | 0.4 | 0.5 | 1.0 | 30 | |
| Infigratinib | Non-covalent, Reversible | 1.1 | 1.0 | 2.0 | 61 | |
| Erdafitinib | Non-covalent, Reversible | 1.2 | 2.5 | 3.0 | 5.7 |
Activity Against Resistance Mutations
A key advantage of covalent inhibitors like this compound is their potential to overcome acquired resistance to reversible inhibitors. Secondary mutations in the FGFR kinase domain are a primary mechanism of acquired resistance.[3] this compound has demonstrated potent activity against several of these clinically relevant mutations.
| Mutation | This compound IC50 (nM) | Other Inhibitor IC50 (nM) |
| FGFR2 V564F (gatekeeper) | - | FIIN-2: Good potency |
| FGFR2 V564M (gatekeeper) | - | FIIN-2: 58, FIIN-3: 64 |
| FGFR1 V561M (gatekeeper) | - | FIIN-2 and FIIN-3: Potent inhibition |
Cellular Activity
The anti-proliferative activity of these inhibitors in cancer cell lines harboring FGFR alterations provides a crucial link between biochemical potency and potential therapeutic efficacy.
| Cell Line | Cancer Type | FGFR Alteration | This compound GI50 (µM) | Other Inhibitor IC50/EC50 |
| AN3 CA | Endometrial Carcinoma | FGFR2 K310R, N549K | - | FIIN-2: Potent |
| SNU-16 | Gastric Carcinoma | FGFR2 Amplification | ~0.01-0.05 | PRN1371: 2.6 nM |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | ~0.01-0.05 | FIIN-2: Potent |
| RT112 | Bladder Cancer | FGFR3 Fusion | ~0.01-0.05 | FIIN-2: Potent |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | ~0.01-0.05 | - |
In Vivo Efficacy
Preclinical xenograft models are instrumental in evaluating the in vivo anti-tumor activity of FGFR inhibitors.
| Inhibitor | Xenograft Model | Tumor Type | FGFR Alteration | Outcome |
| This compound | AN3 CA | Endometrial Carcinoma | FGFR2 K310R, N549K | Significant antitumor efficacy |
| This compound | SNU-16 | Gastric Carcinoma | FGFR2 Amplification | Significant antitumor efficacy |
| PRN1371 | SNU-16 | Gastric Carcinoma | FGFR2 Amplification | Dose-dependent reduction in tumor volume |
| Ponatinib, Dovitinib, BGJ398 | Patient-Derived Xenograft | Cholangiocarcinoma | FGFR2-CCDC6 fusion | Inhibition of tumor growth |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in evaluating these inhibitors, the following diagrams are provided.
Caption: Simplified FGFR signaling pathway.
Caption: General experimental workflow for FGFR inhibitor evaluation.
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
Biochemical assays are performed to determine the direct inhibitory effect of a compound on the kinase activity of a specific FGFR isoform. A common method is the ADP-Glo™ Kinase Assay.
-
Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme; kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA); ATP; substrate (e.g., poly(E,Y)4:1); test compounds (e.g., this compound) serially diluted in DMSO; ADP-Glo™ Reagent; Kinase Detection Reagent; 384-well plates.
-
Procedure:
-
A kinase reaction mixture is prepared containing the kinase buffer, FGFR enzyme, and substrate.
-
The test compound at various concentrations is added to the wells of the microplate.
-
The kinase reaction is initiated by adding ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay Protocol)
Cell viability assays are used to assess the cytotoxic or cytostatic effects of FGFR inhibitors on cancer cell lines. The MTT assay is a widely used colorimetric assay.
-
Reagents and Materials: Cancer cell lines with known FGFR status; cell culture medium; fetal bovine serum (FBS); 96-well plates; test compounds serially diluted in DMSO; MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution; solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT solution is added to each well, and the plate is incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by metabolically active cells.
-
The solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal growth inhibitory concentration (GI50) or effective concentration (EC50) is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[4]
In Vivo Xenograft Model (General Protocol)
In vivo xenograft models are used to evaluate the anti-tumor efficacy of FGFR inhibitors in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice); cancer cell line or patient-derived tumor tissue with FGFR alterations; vehicle solution; test compound.
-
Procedure:
-
Tumor cells or tissue fragments are implanted subcutaneously or orthotopically into the mice.
-
When tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group (e.g., orally or by injection) at a specified dose and schedule. The control group receives the vehicle solution.
-
Tumor size is measured regularly (e.g., with calipers), and animal body weight and general health are monitored.
-
At the end of the study, the tumors are excised and may be used for further analysis (e.g., pharmacodynamic studies).
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: new targeted therapy in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
Futibatinib Demonstrates Efficacy in Preclinical Models of Erdafitinib-Resistant Cancers Through Irreversible FGFR Inhibition
For Immediate Release
[City, State] – November 10, 2025 – A comprehensive analysis of preclinical data reveals that futibatinib, an irreversible fibroblast growth factor receptor (FGFR) inhibitor, can overcome resistance to the reversible FGFR inhibitor erdafitinib in specific contexts, offering a potential therapeutic strategy for patients who have developed resistance to prior FGFR-targeted therapies. This guide provides a detailed comparison of the efficacy of this compound and erdafitinib in preclinical models of acquired resistance, supported by experimental data and methodologies.
The development of resistance to targeted therapies like erdafitinib, an ATP-competitive reversible FGFR inhibitor, is a significant clinical challenge. Acquired resistance often arises from secondary mutations in the FGFR kinase domain or the activation of bypass signaling pathways. This compound, by covalently and irreversibly binding to the FGFR kinase domain, presents a distinct mechanism of action that has shown promise in circumventing some of these resistance mechanisms.
Comparative Efficacy in Erdafitinib-Resistant Models
Preclinical studies have demonstrated this compound's potent activity against various FGFR-driven cancer cell lines and in in vivo tumor models.[1] A key advantage of this compound lies in its ability to inhibit FGFR kinases harboring mutations that confer resistance to reversible inhibitors.
Table 1: Comparative In Vitro Activity of this compound and Erdafitinib Against Wild-Type and Resistant FGFR2 Mutants
| FGFR2 Mutant | This compound IC₅₀ (nmol/L) | Erdafitinib IC₅₀ (nmol/L) | Fold-Change in IC₅₀ (this compound vs. WT) | Fold-Change in IC₅₀ (Erdafitinib vs. WT) | Reference |
| Wild-Type | 0.9 | Data Not Explicitly Provided | 1.0 | - | [2] |
| V565I (Gatekeeper) | 1.3 | Significantly higher than WT | 1.4 | Significantly higher than WT | [2] |
| V565L (Gatekeeper) | Data Not Explicitly Provided | Data Not Explicitly Provided | - | - | |
| N550H | Data Not Explicitly Provided | Data Not Explicitly Provided | - | - | |
| E566G | Data Not Explicitly Provided | Data Not Explicitly Provided | - | - | |
| K660M | 5.2 | Significantly higher than WT | 5.8 | Significantly higher than WT | [2] |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the target's activity. Data for erdafitinib against these specific mutants in a direct comparative assay was not available in the reviewed literature, but it is established that reversible inhibitors have reduced activity.[2]
Preclinical evidence indicates that this compound maintains potent inhibitory activity against several drug-resistant FGFR2 mutants, including the V565I/L gatekeeper mutations, with greater potency than reversible FGFR inhibitors.[2][3] Furthermore, studies have shown a lower frequency of the emergence of drug-resistant clones with this compound treatment compared to reversible ATP-competitive FGFR inhibitors.[2]
However, this compound does not overcome all mechanisms of erdafitinib resistance. In bladder cancer cell lines with acquired resistance to the FGFR inhibitor BGJ398, cross-resistance to both erdafitinib and this compound was observed.[4] This suggests that resistance mediated by the activation of bypass signaling pathways, such as the ERBB family of receptors, can confer resistance to both reversible and irreversible FGFR inhibitors.
Signaling Pathways and Mechanisms of Action
Erdafitinib and this compound both target the FGFR signaling pathway, which, when aberrantly activated, drives cell proliferation, survival, and angiogenesis. However, their distinct binding mechanisms have significant implications for their activity against resistant tumors.
Caption: FGFR signaling pathway and points of inhibition by erdafitinib and this compound.
Experimental Protocols
Generation of Erdafitinib-Resistant Cell Lines
The generation of cell lines with acquired resistance to FGFR inhibitors is a crucial step in evaluating the efficacy of second-line therapies. A common method involves continuous culture of sensitive parental cell lines in the presence of an FGFR inhibitor.[5]
References
- 1. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual targeting of FGFR3 and ERBB3 enhances the efficacy of FGFR inhibitors in FGFR3 fusion-driven bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Futibatinib Target Engagement Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing the target engagement of futibatinib, an irreversible FGFR1-4 inhibitor, with other selective FGFR inhibitors. Experimental data and detailed methodologies are presented to aid researchers in designing and interpreting studies aimed at validating the pharmacodynamic effects of these targeted therapies.
Introduction to this compound and Target Engagement
This compound is a potent and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2] It distinguishes itself from other FGFR inhibitors through its irreversible, covalent binding to a conserved cysteine in the P-loop of the FGFR kinase domain.[3] This mechanism of action leads to sustained inhibition of FGFR signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for tumor cell proliferation and survival.[3] Validating that this compound is engaging its intended target is critical for its clinical development and for understanding its mechanism of action. This is achieved through the measurement of specific biomarkers that reflect the downstream consequences of FGFR inhibition.
Key Biomarkers for this compound Target Engagement
The primary biomarkers for assessing this compound's target engagement can be categorized as proximal and distal markers. Proximal markers directly measure the inhibition of the FGFR kinase, while distal markers assess the downstream consequences of this inhibition.
-
Proximal Biomarker: Phosphorylated FGFR (p-FGFR): The most direct measure of target engagement is the level of phosphorylated FGFR. Inhibition of FGFR autophosphorylation is the immediate downstream effect of this compound binding. This can be assessed in tumor tissue or circulating tumor cells.
-
Proximal Biomarker: Phosphorylated FRS2 (p-FRS2): Fibroblast growth factor receptor substrate 2 (FRS2) is a key adaptor protein that is directly phosphorylated by activated FGFR. Measuring the levels of p-FRS2 provides another direct readout of FGFR activity.
-
Distal Pharmacodynamic Biomarker: Serum Phosphate: FGFR signaling plays a role in phosphate homeostasis. Inhibition of FGFR, particularly FGFR1, leads to increased renal phosphate reabsorption and consequently, elevated serum phosphate levels (hyperphosphatemia).[4][5] This is a well-established on-target effect of FGFR inhibitors and serves as a readily measurable systemic pharmacodynamic biomarker.[4][5][6]
Comparative Analysis of this compound and Other FGFR Inhibitors
Several other selective FGFR inhibitors are either approved or in clinical development, including pemigatinib, infigratinib, and erdafitinib. While all target the FGFR pathway, their biochemical properties and clinical profiles exhibit some differences.
Preclinical Potency
In preclinical studies, this compound has demonstrated potent inhibition of FGFR phosphorylation and downstream signaling pathways. A comparison of the half-maximal inhibitory concentrations (IC50) for FGFR inhibition highlights the potency of these compounds.
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay | Reference |
| This compound | FGFR1 | 1.8 | Enzymatic Assay | [1] |
| FGFR2 | 1.4 | Enzymatic Assay | [1] | |
| FGFR3 | 1.6 | Enzymatic Assay | [1] | |
| FGFR4 | 3.7 | Enzymatic Assay | [1] | |
| p-FGFR2 | 4.9 | ELISA (OCUM-2M cells) | [7] | |
| Pemigatinib | FGFR1 | 0.4 | Enzymatic Assay | [8][9] |
| FGFR2 | 0.5 | Enzymatic Assay | [8][9] | |
| FGFR3 | 1.0 | Enzymatic Assay | [8][9] | |
| FGFR4 | 30 | Enzymatic Assay | [8][9] | |
| Infigratinib | FGFR1 | 1.1 | Enzymatic Assay | [10] |
| FGFR2 | 1.0 | Enzymatic Assay | [10] | |
| FGFR3 | 2.0 | Enzymatic Assay | [10] | |
| FGFR4 | 61 | Enzymatic Assay | [10] | |
| Erdafitinib | FGFR1-4 | low nM range | Kinase Assay | [11] |
Table 1: Preclinical potency of various FGFR inhibitors.
Clinical Pharmacodynamic Biomarker: Hyperphosphatemia
Hyperphosphatemia is a consistent on-target effect observed in clinical trials of FGFR inhibitors and serves as a valuable pharmacodynamic biomarker.[4][5][6] The incidence of hyperphosphatemia can be an indicator of the degree of systemic FGFR inhibition.
| Inhibitor | Incidence of Hyperphosphatemia (All Grades) | Grade ≥3 Hyperphosphatemia | Clinical Trial/Reference |
| This compound | 93% | 30% | FOENIX-CCA2[12] |
| Pemigatinib | 60-76% | Low percentage | [5] |
| Infigratinib | 60-78% | Rarely grade 4 or 5 | [6] |
| Erdafitinib | 76% | Not specified | BLC2001[5] |
Table 2: Incidence of hyperphosphatemia in clinical trials of FGFR inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for p-FGFR
Objective: To qualitatively or semi-quantitatively measure the levels of phosphorylated FGFR in cell lysates or tumor tissue homogenates.
Methodology:
-
Sample Preparation:
-
For cell lines, treat cells with this compound or other inhibitors at desired concentrations for a specified time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tumor tissue, homogenize fresh or frozen tissue in lysis buffer with inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-FGFR (e.g., anti-p-FGFR Tyr653/654) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software. Normalize p-FGFR levels to total FGFR or a loading control like GAPDH or β-actin.
-
Immunohistochemistry (IHC) for p-FRS2
Objective: To visualize and quantify the levels of phosphorylated FRS2 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Methodology:
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate sections with a primary antibody specific for p-FRS2 overnight at 4°C.
-
Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal using a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate and mount the slides.
-
Acquire images using a bright-field microscope.
-
Quantify staining intensity and the percentage of positive cells using image analysis software.
-
ELISA for Serum Phosphate
Objective: To quantitatively measure the concentration of phosphate in serum samples from patients treated with FGFR inhibitors.
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood in serum separator tubes.
-
Allow blood to clot and then centrifuge to separate the serum.
-
Store serum at -80°C until analysis.
-
-
Assay Procedure (using a commercially available colorimetric assay kit):
-
Prepare a standard curve using the provided phosphate standards.
-
Add standards and patient serum samples to a 96-well plate.
-
Add the reaction reagent, which typically contains a molybdate-based solution that forms a colored complex with phosphate.
-
Incubate the plate at room temperature for a specified time.
-
-
Measurement and Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the phosphate concentration in the patient samples by interpolating from the standard curve.
-
Visualizations
Caption: this compound's mechanism of action in the FGFR signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical Evaluation of the FGFR-Family Inhibitor this compound for Pediatric Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
Futibatinib's Cross-Resistance Profile: A Comparative Guide for Researchers
An in-depth analysis of futibatinib's performance against other FGFR inhibitors, supported by experimental data, reveals a distinct cross-resistance profile for this irreversible inhibitor. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of on-target and off-target resistance mechanisms, quantitative comparisons of inhibitor potency, and detailed experimental methodologies.
This compound, an irreversible covalent inhibitor of fibroblast growth factor receptors (FGFR) 1-4, demonstrates a unique and often advantageous cross-resistance profile compared to reversible ATP-competitive FGFR inhibitors such as pemigatinib, infigratinib, and erdafitinib. Its distinct mechanism of action, involving covalent binding to a conserved cysteine residue in the P-loop of the FGFR kinase domain, allows it to overcome some of the common resistance mutations that emerge during treatment with reversible inhibitors.[1][2][3][4][5] However, acquired resistance to this compound can also develop through distinct on-target mutations and activation of bypass signaling pathways.
On-Target Resistance: A Tale of Two Mechanisms
Acquired resistance to FGFR inhibitors predominantly arises from secondary mutations within the FGFR kinase domain. However, the landscape of these mutations differs significantly between reversible and irreversible inhibitors.
Reversible Inhibitors: Treatment with reversible FGFR inhibitors frequently leads to the emergence of a broad spectrum of mutations throughout the FGFR2 kinase domain. These mutations often hinder the binding of the inhibitor to the ATP-binding pocket.
This compound: In contrast, resistance to this compound is more narrowly focused, primarily involving mutations at two key locations: the "molecular brake" at residue N550 and the "gatekeeper" at residue V565.[1] While reversible inhibitors are rendered largely ineffective by these mutations, this compound's covalent binding mechanism allows it to maintain activity against some of these resistant forms.[1][2] Preclinical data have shown that this compound has robust activity against several acquired resistance mutations in the FGFR kinase domain that confer resistance to reversible inhibitors.[1][2]
Off-Target Resistance: Bypassing the Blockade
Beyond on-target mutations, tumors can develop resistance to FGFR inhibitors by activating alternative signaling pathways to maintain cell growth and survival. These "off-target" mechanisms can confer resistance to both reversible and irreversible inhibitors, including this compound. The most frequently implicated bypass pathways include:
-
PI3K/mTOR Pathway: Alterations in genes such as PIK3CA and PTEN can lead to the activation of this critical survival pathway, rendering the cancer cells less dependent on FGFR signaling.
-
MAPK Pathway: Mutations in genes like KRAS, NRAS, and HRAS can activate the MAPK pathway downstream of FGFR, allowing the tumor to circumvent the effects of FGFR inhibition.
The frequency of these off-target alterations appears to differ between inhibitor types. One study found that off-target mutations in the MAPK and PI3K/mTOR pathways were detected in 36% and 23% of cases progressing on reversible inhibitors and this compound, respectively.[1]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other FGFR inhibitors against wild-type and various mutant FGFR2 cell lines, providing a quantitative comparison of their potency in the face of resistance mutations.
Table 1: IC50 Values (nM) of FGFR Inhibitors Against Wild-Type and Mutant FGFR2
| FGFR2 Status | This compound (TAS-120) | Erdafitinib | Pemigatinib | Infigratinib |
| Wild-Type | 1.4 - 4.9 | 2.1 - 3.1 | 1.3 - 5.2 | 5.5 - 5.6 |
| N550K | 28.4 | >300 | >300 | 89.5 |
| V565F | >1000 | >300 | >300 | >300 |
| V565I | 1.3 - 50.6 | - | - | - |
| V565L | 1.3 - 50.6 | - | - | - |
| E565A | - | - | - | 490.91 |
| L617M | - | - | - | 2296.15 |
Data compiled from multiple sources. "-" indicates data not available.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled multiwell plates (96- or 384-well)
-
Multichannel pipette or automated pipetting station
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in opaque-walled multiwell plates at a desired density and culture for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the FGFR inhibitor (e.g., this compound) or vehicle control and incubate for 72 hours.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and equilibrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay: a. Equilibrate the cell plate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.[6][7][8][9][10]
N-Ethyl-N-Nitrosourea (ENU) Mutagenesis Screen for Drug Resistance
This forward genetics screen is used to induce random point mutations in the genome of cancer cells to identify mutations that confer resistance to a specific drug.
Procedure:
-
Mutagenesis: Expose cancer cells (e.g., Ba/F3 cells engineered to be dependent on FGFR signaling) to the chemical mutagen N-ethyl-N-nitrosourea (ENU) for a defined period (e.g., 24 hours).
-
Drug Selection: Culture the mutagenized cells in the presence of the FGFR inhibitor (e.g., this compound) at a concentration that is lethal to the parental, non-mutagenized cells.
-
Clonal Expansion: Isolate and expand the drug-resistant colonies that emerge.
-
Genomic Analysis: Perform whole-exome or targeted sequencing of the resistant clones and the parental cell line to identify the mutations that are present in the resistant cells but not in the parental cells.
-
Validation: Functionally validate the identified mutations by introducing them into the parental cell line and confirming that they confer drug resistance.[11][12][13][14][15]
Visualizing Signaling Pathways and Resistance
References
- 1. This compound, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. OUH - Protocols [ous-research.no]
- 7. scribd.com [scribd.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. N-Ethyl-N-Nitrosourea Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Genome-wide chemical mutagenesis screens allow unbiased saturation of the cancer genome and identification of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Implementing large-scale ENU mutagenesis screens in North America - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Synergistic Potential of Futibatinib: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Futibatinib, an irreversible FGFR1-4 inhibitor, has demonstrated significant antitumor activity in various cancers with FGFR aberrations. To enhance its therapeutic efficacy and overcome potential resistance mechanisms, extensive research has focused on its synergistic effects when combined with other inhibitors. This guide provides a comprehensive comparison of this compound's performance in combination with chemotherapy, immunotherapy, and other targeted agents, supported by preclinical and clinical experimental data.
This compound in Combination with Chemotherapy
Preclinical studies have demonstrated that this compound acts synergistically with various cytotoxic agents across different cancer types. This combination strategy aims to target both the primary oncogenic driver (FGFR signaling) and induce broader cancer cell death through conventional chemotherapy.
Preclinical Efficacy Data
The synergistic effects of this compound with chemotherapeutic agents have been evaluated in several cancer cell lines. The combination has been shown to result in enhanced inhibition of cell growth and increased apoptosis compared to monotherapy.
| Cancer Type | Cell Line | Combination Agent | Parameter | Result | Reference |
| Gastric Cancer | SNU-16 | 5-Fluorouracil | Combination Index (CI) at ED₉₀ | 0.50 | [1] |
| Gastric Cancer | SNU-16 | Paclitaxel | Combination Index (CI) at ED₉₀ | 0.71 | [1] |
| Gastric Cancer | SNU-16 | Cisplatin | Combination Index (CI) at ED₉₀ | 0.76 | [1] |
| Gastric Cancer | SNU-16 | Gemcitabine | Combination Index (CI) at ED₉₀ | 0.29 | [1] |
| Rhabdomyosarcoma | RMS559 | Irinotecan | ΔBliss score | Negative values indicating synergy | |
| Rhabdomyosarcoma | RMS559 | Vincristine | ΔBliss score | Negative values indicating synergy |
Experimental Protocols
Cell Viability Assay (Combination Index Calculation):
-
Cell Seeding: Cancer cell lines (e.g., SNU-16) were seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and incubated for 24 hours.
-
Drug Treatment: Cells were treated with a range of concentrations of this compound, the chemotherapeutic agent, or the combination of both for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo Luminescent Cell Viability Assay (Promega).
-
Data Analysis: The Combination Index (CI) was calculated using the Chou-Talalay method with CompuSyn software. A CI value < 1 indicates synergy.
In Vivo Xenograft Studies:
-
Tumor Implantation: Human cancer cells (e.g., SNU-16) were subcutaneously implanted into immunodeficient mice.
-
Treatment Administration: Once tumors reached a specified volume, mice were randomized into treatment groups: vehicle control, this compound alone, chemotherapy alone, or the combination. This compound was typically administered orally, while chemotherapeutic agents were administered via standard routes (e.g., intraperitoneal or intravenous).
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers.
-
Efficacy Evaluation: The antitumor efficacy was evaluated by comparing the tumor growth inhibition between the different treatment groups.
Figure 1: Synergistic mechanism of this compound and chemotherapy.
This compound in Combination with Immunotherapy
The combination of this compound with immune checkpoint inhibitors, such as pembrolizumab, is a promising strategy to enhance anti-tumor immune responses. Preclinical rationale suggests that FGFR inhibition can modulate the tumor microenvironment, making it more susceptible to immunotherapy.[1][2]
Clinical Efficacy Data (this compound + Pembrolizumab in Metastatic Urothelial Carcinoma)
A Phase II clinical trial (NCT04601857) evaluated the combination of this compound and pembrolizumab in platinum-ineligible patients with metastatic urothelial carcinoma (mUC).[1]
| Patient Cohort | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| Cohort A (FGFR3 mutations or FGFR1-4 fusions) | 47% | 8.3 months | Not Reached |
| Cohort B (Wild-type or other FGFR alterations) | 27% | 4.0 months | 18.0 months |
Experimental Protocols
Clinical Trial Design (NCT04601857):
-
Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who were ineligible for platinum-based chemotherapy.
-
Treatment Regimen: Patients received this compound orally once daily in combination with intravenous pembrolizumab every three or six weeks.
-
Efficacy Endpoints: The primary endpoint was the objective response rate (ORR). Secondary endpoints included progression-free survival (PFS), overall survival (OS), and safety.
-
Biomarker Analysis: Patients were stratified into cohorts based on the presence of FGFR alterations in their tumors.
Figure 2: Rationale for combining this compound and immunotherapy.
This compound in Combination with Other Targeted Inhibitors
Targeting parallel or downstream signaling pathways is another strategy to overcome resistance and enhance the efficacy of this compound. Preclinical studies have explored combinations with inhibitors of the PI3K/AKT/mTOR and MAPK pathways.
Preclinical Efficacy Data
Preclinical evidence suggests that combining this compound with inhibitors of pathways downstream of FGFR, such as the PI3K/AKT and MAPK pathways, can lead to synergistic anti-tumor effects.
| Cancer Type | Cell Line | Combination Agent Type | Pathway Targeted | Observed Effect | Reference |
| Rhabdomyosarcoma | RMS559 | AKT Inhibitor | PI3K/AKT/mTOR | Synergistic cell killing | |
| Rhabdomyosarcoma | RMS559 | Src Family Kinase (SFK) Inhibitor | Downstream signaling | Synergistic cell killing | |
| Various Cancers | Preclinical Models | MEK Inhibitor | MAPK (MEK/ERK) | Synergistic tumor regression | [3] |
| Various Cancers | Preclinical Models | PI3K Inhibitor | PI3K/AKT/mTOR | Synergistic tumor regression | [3] |
Experimental Protocols
Western Blot Analysis for Signaling Pathway Inhibition:
-
Cell Treatment: Cancer cells were treated with this compound, the other targeted inhibitor, or the combination for a specified period.
-
Protein Extraction: Whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against key signaling proteins (e.g., p-FGFR, p-AKT, p-ERK) and corresponding total proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 3: Dual inhibition of FGFR and downstream pathways.
Conclusion
The combination of this compound with other anti-cancer agents presents a promising therapeutic strategy. Synergistic effects have been observed with various classes of drugs, including conventional chemotherapy, immunotherapy, and other targeted inhibitors. The preclinical and clinical data summarized in this guide highlight the potential of these combination approaches to enhance therapeutic efficacy and address mechanisms of resistance. Further clinical investigation is warranted to optimize these combination regimens for different cancer types and patient populations.
References
Futibatinib vs. AZD4547 in FGFR2 Fusion Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of futibatinib (TAS-120) and AZD4547 in cancer models driven by Fibroblast Growth Factor Receptor 2 (FGFR2) fusions. The information herein is supported by experimental data from publicly available research to assist in informed decision-making for research and development.
Executive Summary
This compound and AZD4547 are both potent inhibitors of the FGFR signaling pathway, a critical driver in various cancers, including cholangiocarcinoma with FGFR2 fusions. A key distinction lies in their mechanism of action: this compound is a second-generation, irreversible inhibitor targeting FGFR1-4, while AZD4547 is a first-generation, reversible, selective inhibitor of FGFR1-3. This fundamental difference appears to influence their efficacy, propensity for inducing resistance, and activity against acquired resistance mutations. Preclinical evidence suggests that this compound may have a lower propensity for the development of drug-resistant clones compared to AZD4547.
Mechanism of Action
This compound covalently binds to a conserved cysteine residue in the ATP-binding pocket of FGFR1-4, leading to irreversible inhibition of the receptor.[1][2][3] This "trapping" of the receptor in an inactive state provides sustained target inhibition. AZD4547, in contrast, is an ATP-competitive inhibitor that reversibly binds to the kinase domain of FGFR1, 2, and 3.[1] Its inhibitory effect is dependent on maintaining sufficient drug concentrations at the target site.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nmol/L) | Notes |
| This compound | FGFR1 | 1.8 ± 0.4 | [4] |
| FGFR2 | 1.4 ± 0.3 | [4] | |
| FGFR3 | 1.6 ± 0.1 | [4] | |
| FGFR4 | 3.7 ± 0.4 | [4] | |
| AZD4547 | FGFR1 | 0.2 | Data from separate studies. |
| FGFR2 | 2.5 | Data from separate studies. | |
| FGFR3 | 1.8 | Data from separate studies. | |
| VEGFR2 | 24 | Weaker activity. |
Table 2: In Vitro Anti-proliferative Activity (GI50)
| Compound | Cell Line | Cancer Type | FGFR Aberration | GI50 (nmol/L) |
| This compound | OCUM-2MD3 | Gastric Cancer | FGFR2 Amplification | ~5 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | ~10 | |
| KMS-11 | Multiple Myeloma | FGFR3 Fusion | ~1 | |
| RT-112 | Bladder Cancer | FGFR3 Fusion | ~50 | |
| AZD4547 | AN3-CA | Endometrial Cancer | FGFR2 Mutation | 31 |
Note: Direct head-to-head GI50 comparisons in the same FGFR2 fusion-positive cell line were not available in the reviewed literature. The data presented is from studies evaluating each compound individually in cell lines with various FGFR aberrations.
Table 3: Comparison of Acquired Resistance in Preclinical Models
| Feature | This compound | AZD4547 | Reference |
| Resistant Clones (OCUM-2MD3) | 12 clones at 20 nmol/L | 170 clones at 400 nmol/L | [4] |
| Identified Resistance Mutations | None in FGFR2 kinase domain | FGFR2 K660N (in 61.2% of clones) | [4] |
| Activity against AZD4547-resistant clones | Potent inhibition (IC50 = 4.8 nmol/L) | High resistance (IC50 = 158.6 nmol/L) | [4] |
Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)
-
Cell Seeding: Cancer cell lines with known FGFR2 fusions are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or AZD4547 for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® (Promega) or WST-1 (Roche), which quantifies ATP levels or metabolic activity, respectively.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Tumor Xenograft Study (General Protocol)
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 5 x 10^6 to 10 x 10^6 cells from an FGFR2 fusion-positive cancer cell line are suspended in a solution of Matrigel and PBS and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of 150-200 mm³. Mice are then randomized into treatment and vehicle control groups.
-
Drug Administration: this compound or AZD4547 is administered orally, once daily, at specified dose levels. The vehicle control group receives the corresponding vehicle solution.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a specified time point. Tumor growth inhibition is calculated and statistical analysis is performed to compare treatment groups.
Generation of Drug-Resistant Clones
-
Cell Line: A cancer cell line sensitive to FGFR inhibition (e.g., OCUM-2MD3 with FGFR2 amplification) is used.
-
Drug Exposure: Cells are continuously exposed to increasing concentrations of this compound or AZD4547 over several weeks.
-
Isolation of Resistant Clones: Single-cell clones that are able to proliferate at high drug concentrations are isolated using limiting dilution or cloning cylinders.
-
Characterization: The GI50 values of the resistant clones to both this compound and AZD4547 are determined. The FGFR2 kinase domain is sequenced to identify potential resistance mutations.
Mandatory Visualization
Caption: FGFR2 signaling pathway and points of inhibition by this compound and AZD4547.
Caption: Experimental workflow for preclinical comparison of this compound and AZD4547.
References
Futibatinib's Prowess Against FGFR Gatekeeper Mutations: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of futibatinib's efficacy against fibroblast growth factor receptor (FGFR) gatekeeper mutations, comparing its performance with other selective FGFR inhibitors. This analysis is supported by experimental data, detailed methodologies, and a visual representation of the FGFR signaling pathway.
Acquired resistance to targeted therapies remains a significant hurdle in oncology. In the context of FGFR inhibitors, a common mechanism of resistance is the emergence of "gatekeeper" mutations within the kinase domain. These mutations, such as the V565F/I/L substitution in FGFR2, sterically hinder the binding of ATP-competitive inhibitors, thereby abrogating their therapeutic effect.[1][2] this compound, a next-generation irreversible FGFR inhibitor, has demonstrated a distinct advantage in overcoming this challenge.[3][4]
This compound distinguishes itself through its covalent binding mechanism. It forms an irreversible bond with a conserved cysteine residue in the P-loop of the FGFR kinase domain.[4][5] This mode of action is less susceptible to resistance conferred by gatekeeper mutations that affect the ATP-binding pocket targeted by reversible inhibitors.[4][6] Preclinical studies have consistently shown that this compound retains potent activity against various FGFR gatekeeper mutants that are resistant to other approved FGFR inhibitors like pemigatinib, infigratinib, and erdafitinib.[7][8]
Comparative Efficacy Against Gatekeeper Mutations
The following tables summarize the in vitro inhibitory activity of this compound and other FGFR inhibitors against wild-type FGFR and clinically relevant gatekeeper mutations. The data, presented as half-maximal inhibitory concentrations (IC50), highlight this compound's sustained potency in the presence of these resistance-conferring mutations.
Table 1: Inhibitory Activity (IC50, nM) of FGFR Inhibitors Against Wild-Type FGFRs
| Inhibitor | FGFR1 (WT) | FGFR2 (WT) | FGFR3 (WT) | FGFR4 (WT) |
| This compound | 1.8 | 1.4 | 1.6 | 3.7 |
| Pemigatinib | 0.4 | 1.5 | 1.0 | 30.0 |
| Infigratinib | 1.1 | 0.9 | 1.0 | 60.0 |
| Erdafitinib | 1.2 | 2.5 | 2.9 | 130.0 |
Data compiled from multiple sources.[1][3]
Table 2: Comparative Inhibitory Activity (IC50, nM) Against FGFR2 Gatekeeper Mutations
| Inhibitor | FGFR2 (WT) | FGFR2 V565F | FGFR2 V565I | FGFR2 V565L |
| This compound | <10 | 10-100 | <10 | <10 |
| Pemigatinib | <10 | >1000 | 7 | >1000 |
| Infigratinib | <10 | >1000 | >1000 | >1000 |
| Erdafitinib | <10 | >1000 | >1000 | >1000 |
| Rogaratinib | ~50 | >1000 | - | >1000 |
| Derazantinib | ~200 | <1000 | - | <1000 |
| Zoligratinib | ~100 | ~100 | - | >1000 |
Data is an approximation from published studies.[1][9]
Table 3: Comparative Inhibitory Activity (IC50, nM) Against Other FGFR Gatekeeper Mutations
| Inhibitor | FGFR1 V561M | FGFR3 V555M |
| Pemigatinib | 134 | 22 |
| This compound | Potent Inhibition | Retained Activity |
| Erdafitinib | - | Retained Activity |
Data compiled from multiple sources.[1][7]
Experimental Protocols
The following are representative methodologies for the key experiments used to evaluate the efficacy of FGFR inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding of an inhibitor to the FGFR kinase domain.
-
Reagents: Recombinant human FGFR1, FGFR2, or FGFR3 kinase domain, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled ATP-competitive tracer, kinase buffer.
-
Procedure: a. A 3-fold serial dilution of the test inhibitor (e.g., this compound) is prepared in a 384-well plate. b. The FGFR kinase and the Eu-anti-GST antibody are mixed in kinase buffer and added to the wells containing the inhibitor. c. The Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction. d. The plate is incubated at room temperature for 60 minutes. e. The Fluorescence Resonance Energy Transfer (FRET) signal is measured using a fluorescence plate reader. The signal is proportional to the amount of tracer bound to the kinase.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the effect of an inhibitor on the proliferation and viability of cancer cell lines harboring specific FGFR alterations.
-
Cell Lines: Ba/F3 cells engineered to express wild-type or mutant FGFR constructs (e.g., FGFR2-V565F).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are treated with a serial dilution of the FGFR inhibitor for 72 hours. c. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals. d. The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). e. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell growth) is determined by plotting the percentage of cell viability against the inhibitor concentration.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms discussed, the following diagrams created using the DOT language illustrate the FGFR signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: FGFR signaling cascade upon ligand binding.
Caption: Workflow for evaluating FGFR inhibitor efficacy.
Conclusion
The available preclinical and clinical data strongly support the superior activity of this compound against FGFR gatekeeper mutations when compared to reversible, ATP-competitive FGFR inhibitors. Its unique covalent binding mechanism provides a durable inhibition of FGFR signaling, even in the presence of mutations that confer resistance to other agents. This makes this compound a critical therapeutic option for patients with FGFR-driven malignancies who have developed resistance to prior FGFR-targeted therapies. The continued investigation and development of covalent inhibitors like this compound represent a promising strategy to overcome acquired resistance in targeted cancer therapy.
References
- 1. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. This compound in Intrahepatic Cholangiocarcinoma with FGFR2 Fusions or Rearrangements: Primary Results of FOENIX-CCA2 Presented at AACR 2021 | CCA News Online [ccanewsonline.com]
- 6. A new promising oncogenic target (p.C382R) for treatment with pemigatinib in patients with cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Futibatinib: A Comparative Analysis in FGFR-Driven Malignancies
A detailed guide for researchers and drug development professionals on the efficacy, safety, and mechanistic profile of futibatinib in comparison to other FGFR inhibitors in various tumor types, with a focus on cholangiocarcinoma.
Introduction
This compound (Lytgobi®) is a next-generation, irreversible fibroblast growth factor receptor (FGFR) inhibitor that has demonstrated significant anti-tumor activity in patients with FGFR-altered cancers.[1] Alterations in the FGFR signaling pathway, including gene fusions, rearrangements, and amplifications, are key oncogenic drivers in a variety of solid tumors, most notably intrahepatic cholangiocarcinoma (iCCA).[1] This guide provides a comprehensive comparative analysis of this compound against other approved FGFR inhibitors, presenting key experimental data, detailed methodologies from pivotal clinical trials, and visual representations of the underlying molecular pathways and clinical trial workflows.
Mechanism of Action: A Covalent Advantage
This compound is a highly selective inhibitor of FGFR1, 2, 3, and 4.[2] Unlike reversible ATP-competitive inhibitors such as pemigatinib and infigratinib, this compound forms a covalent bond with a specific cysteine residue within the ATP binding pocket of the FGFR kinase domain. This irreversible binding leads to sustained inhibition of FGFR signaling, a feature that may overcome acquired resistance mechanisms observed with reversible inhibitors.[1]
Comparative Efficacy in Cholangiocarcinoma
The primary evidence for this compound's efficacy comes from the Phase 2 FOENIX-CCA2 trial. The following tables compare the key efficacy outcomes of this compound with those of pemigatinib and infigratinib from their respective pivotal trials in patients with previously treated, unresectable, locally advanced or metastatic iCCA with FGFR2 fusions or other rearrangements.
| Efficacy Outcome | This compound (FOENIX-CCA2) | Pemigatinib (FIGHT-202) | Infigratinib (Phase 2) |
| Objective Response Rate (ORR) | 41.7%[2] | 37.0%[3] | 23.1%[4] |
| Complete Response (CR) | Not specified in snippet | 3.7%[5] | Not specified in snippet |
| Partial Response (PR) | 41.7%[2] | Not specified in snippet | Not specified in snippet |
| Disease Control Rate (DCR) | 82.5%[2] | 82.4%[6] | Not specified in snippet |
| Median Duration of Response (DoR) | 9.5 months[2] | 9.1 months[3] | 5.0 months[7] |
| Median Progression-Free Survival (PFS) | 8.9 months[2] | 7.0 months[3] | Not specified in snippet |
| Median Overall Survival (OS) | 20.0 months[2] | 17.5 months[3] | Not specified in snippet |
Comparative Safety and Tolerability
The safety profiles of FGFR inhibitors are generally characterized by on-target toxicities. The most common adverse events are summarized below.
| Adverse Event (Any Grade) | This compound (FOENIX-CCA2) | Pemigatinib (FIGHT-202) | Infigratinib (Phase 2) |
| Hyperphosphatemia | 85%[2] | 58.5%[8] | 76.9%[4] |
| Alopecia | 33%[2] | 49.7%[8] | 41%[9] |
| Diarrhea | 28%[2] | 47.6%[8] | Not specified in snippet |
| Dry Mouth | 30%[2] | Not specified in snippet | Not specified in snippet |
| Fatigue | 25%[2] | 43.5%[5] | 39.8%[4] |
| Stomatitis | Not specified in snippet | Not specified in snippet | 54.6%[4] |
| Nail Toxicity | 47%[10] | Not specified in snippet | Not specified in snippet |
| Musculoskeletal Pain | 43%[10] | Not specified in snippet | Not specified in snippet |
| Dry Eye | 25%[10] | Not specified in snippet | 67.6% (eye disorders)[4] |
Experimental Protocols of Pivotal Trials
A clear understanding of the trial designs is crucial for interpreting the comparative data.
FOENIX-CCA2 (this compound)
-
Design: A single-arm, open-label, multicenter Phase 2 study.[2]
-
Patient Population: Patients with previously treated, unresectable, locally advanced or metastatic iCCA harboring an FGFR2 fusion or other rearrangement.[2]
-
Intervention: this compound 20 mg orally once daily.[2]
-
Primary Endpoint: Objective Response Rate (ORR) as assessed by independent central review.[2]
-
Secondary Endpoints: Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[2]
FIGHT-202 (Pemigatinib)
-
Design: An open-label, multicenter, single-arm Phase 2 study with three cohorts based on FGF/FGFR alteration status.[3][11]
-
Patient Population (Cohort A): Patients with previously treated, advanced/metastatic CCA with FGFR2 fusions or rearrangements.[3]
-
Intervention: Pemigatinib 13.5 mg orally once daily for 14 days, followed by 7 days off, in 21-day cycles.[3]
-
Primary Endpoint: ORR in Cohort A.[3]
-
Secondary Endpoints: DoR, PFS, OS, and safety.[3]
Phase 2 Study of Infigratinib
-
Design: A multicenter, open-label, single-arm Phase 2 study.[4]
-
Patient Population: Patients with previously treated advanced cholangiocarcinoma harboring an FGFR2 gene fusion or rearrangement.[4]
-
Intervention: Infigratinib 125 mg orally once daily for 21 consecutive days followed by 7 days off therapy, in 28-day cycles.[7]
-
Primary Endpoint: ORR.[4]
-
Secondary Endpoints: Not specified in snippets.[4]
FGFR Signaling Pathway
The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Ligand binding to the extracellular domain of FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are central to cancer cell growth and survival.
Conclusion
This compound has demonstrated robust and durable anti-tumor activity in patients with previously treated, unresectable, locally advanced or metastatic iCCA harboring FGFR2 fusions or rearrangements. Its efficacy, as measured by ORR, DoR, PFS, and OS, appears to be at least comparable, and in some aspects numerically favorable, to other approved FGFR inhibitors like pemigatinib. The unique irreversible binding mechanism of this compound may offer an advantage in overcoming certain resistance mutations that can arise with reversible inhibitors. The safety profile of this compound is manageable and consistent with the known on-target effects of FGFR inhibition. For researchers and drug development professionals, this compound represents a significant advancement in the targeted therapy of FGFR-driven malignancies, and ongoing clinical trials will further delineate its role in various tumor types and lines of therapy.
References
- 1. fondazionebonadonna.org [fondazionebonadonna.org]
- 2. ascopubs.org [ascopubs.org]
- 3. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [theoncologynurse.com]
- 7. WITHDRAWN: FDA grants accelerated approval to infigratinib for metastatic cholangiocarcinoma | FDA [fda.gov]
- 8. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma | GI Oncology Now [gioncologynow.com]
- 9. Infigratinib (BGJ398) in previously treated patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements: mature results from a multicentre, open-label, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy & Safety | FOENIX-CCA2 Trial | LYTGOBI® (this compound) tablets [lytgobi.com]
- 11. Pemigatinib for previously treated, locally advanced or metastatic cholangiocarcinoma: a multicentre, open-label, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking futibatinib selectivity against other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of futibatinib's kinase inhibition profile against other selective FGFR inhibitors, supported by experimental data and methodologies.
This compound (TAS-120) is a novel, orally bioavailable, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] Its covalent binding mechanism distinguishes it from other approved ATP-competitive FGFR inhibitors, offering the potential for more sustained target inhibition and activity against certain resistance mutations.[2][3] This guide provides a comparative analysis of this compound's kinase selectivity profile against other prominent FGFR inhibitors: erdafitinib, infigratinib, and pemigatinib.
Kinase Inhibition Profile: A Tabular Comparison
The following tables summarize the in vitro inhibitory activity of this compound and other FGFR inhibitors against the FGFR family and a selection of off-target kinases. It is important to note that the data for this compound is derived from separate studies and may not be directly comparable to the head-to-head comparison data available for erdafitinib, infigratinib, and pemigatinib due to potential differences in experimental conditions and kinase panels.
Table 1: Potency Against FGFR Isoforms (IC50 in nM)
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Data Source |
| This compound | 1.8 | 1.4 | 1.6 | 3.7 | [1] |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | [4] |
| Infigratinib | 0.9 | 1.4 | 1.0 | >1000 | |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 |
Table 2: Off-Target Kinase Inhibition Profile
This table presents a comparative overview of the off-target kinase inhibition for this compound, erdafitinib, infigratinib, and pemigatinib. The data for erdafitinib, infigratinib, and pemigatinib are from a direct comparative study using a panel of 255 kinases, with inhibition measured at a 1 µM concentration. This compound's off-target profile is from a separate study against a panel of 387 kinases at a 100 nM concentration.
| Kinase | This compound (% Inhibition @ 100 nM)[1] | Erdafitinib (% Inhibition @ 1 µM) | Infigratinib (% Inhibition @ 1 µM) | Pemigatinib (% Inhibition @ 1 µM) |
| ABL1 | <10 | <10 | <10 | <10 |
| ALK | <10 | <10 | <10 | <10 |
| AURKA | <10 | <10 | <10 | 14 |
| BRAF | <10 | <10 | <10 | <10 |
| BTK | <10 | <10 | <10 | <10 |
| EGFR | <10 | <10 | <10 | <10 |
| FLT3 | <10 | 12 | 11 | 25 |
| JAK2 | <10 | <10 | <10 | <10 |
| KIT | <10 | 33 | 16 | 45 |
| MAPK12 | 69 | Not Reported | Not Reported | Not Reported |
| INSR | 55 | Not Reported | Not Reported | Not Reported |
| MET | <10 | <10 | <10 | <10 |
| PDGFRα | <10 | 13 | 11 | 20 |
| PIK3CA | <10 | <10 | <10 | <10 |
| RET | <10 | 18 | 15 | 28 |
| SRC | <10 | <10 | <10 | <10 |
| VEGFR2 (KDR) | <10 | 48 | 35 | 60 |
Data for Erdafitinib, Infigratinib, and Pemigatinib are adapted from Uitdehaag et al., 2022. The original study should be consulted for the full dataset.
Experimental Protocols
Biochemical Kinase Inhibition Assays
The determination of kinase inhibitory potency (IC50 values) is typically performed using in vitro biochemical assays. While specific parameters may vary between studies, the general principles are outlined below.
1. Radiometric Kinase Assay (e.g., as used for Derazantinib, Erdafitinib, Pemigatinib, Infigratinib, and Rogaratinib comparison)
-
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-33P]ATP) to a substrate by the kinase. Inhibition of the kinase results in a decreased incorporation of the radiolabel into the substrate.
-
General Procedure:
-
The kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and the test compound (at various concentrations) are incubated together in a reaction buffer.
-
The reaction is initiated by the addition of [γ-33P]ATP.
-
After a defined incubation period at a controlled temperature, the reaction is stopped.
-
The substrate is separated from the unreacted ATP (e.g., by spotting onto a phosphocellulose membrane followed by washing).
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
-
2. Off-Chip Mobility Shift Assay (MSA) (e.g., as used for this compound)
-
Principle: This non-radioactive method quantifies the phosphorylation of a peptide substrate by measuring the change in its electrophoretic mobility. The phosphorylated and unphosphorylated substrates are separated in an electric field and detected, often by fluorescence.
-
General Procedure:
-
Recombinant FGFR cytoplasmic domains are used as the enzyme source.
-
The kinase is incubated with a fluorescently labeled peptide substrate and the test inhibitor at various concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the reaction is stopped, and the mixture is introduced into a microfluidic device.
-
An electric field is applied, separating the phosphorylated (product) and unphosphorylated (substrate) peptides based on their charge-to-mass ratio.
-
The amount of each peptide is quantified by detecting their fluorescence.
-
IC50 values are determined from the dose-response curves.
-
3. KINOMEscan™ (Active-Site-Directed Competition Binding Assay) (e.g., as used for this compound selectivity profiling)
-
Principle: This method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
General Procedure:
-
A large panel of human kinases, each tagged with a unique DNA identifier, is used.
-
The test compound is incubated with the kinase panel in the presence of an immobilized, broadly active kinase inhibitor.
-
Kinases that bind to the test compound in solution will not bind to the immobilized ligand.
-
After an equilibration period, the unbound kinases are washed away.
-
The amount of each kinase remaining bound to the solid support is quantified by qPCR of their DNA tags.
-
The results are typically reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given concentration of the test compound.
-
Visualizing Signaling Pathways and Workflows
FGFR Signaling Pathway
The following diagram illustrates the canonical FGFR signaling pathway and the points of inhibition by this compound and other FGFR inhibitors.
Caption: FGFR signaling pathway and inhibitor action point.
Generalized Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor selectivity profiling.
References
- 1. Discovery of this compound: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety profiles of the new target therapies—pemigatinib, this compound, and ivosidenib—for the treatment of cholangiocarcinoma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Futibatinib
For researchers, scientists, and drug development professionals handling futibatinib, a potent kinase inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for cytotoxic waste is paramount to mitigate risks of exposure and environmental contamination.
This compound, and other kinase inhibitors used in oncology research, require disposal as cytotoxic or antineoplastic waste.[1][2] This necessitates a dedicated waste stream and specific handling procedures to ensure the safety of all personnel and compliance with regulatory standards.
Handling and Personal Protective Equipment (PPE)
Before disposal, safe handling is essential. Always handle this compound in a designated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[3][4] Personal protective equipment, including gloves, protective clothing, and eye protection, must be worn at all times.[3][5]
Step-by-Step Disposal Procedures for this compound
The following steps outline the recommended procedure for the disposal of this compound and associated contaminated materials. This process is designed to align with general guidelines for cytotoxic waste management.
-
Segregation at Source : Immediately segregate all materials that have come into contact with this compound from the general laboratory waste. This includes unused or expired this compound, contaminated labware (e.g., vials, pipette tips, plates), and personal protective equipment (PPE).
-
Waste Containers : Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[2] These containers are often color-coded (e.g., purple or yellow) to distinguish them from other waste streams.[6]
-
Solid Waste Disposal :
-
Liquid Waste Disposal :
-
Aqueous solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of liquid this compound waste down the drain. This can have a negative impact on the environment and water sources.[7]
-
-
Spill Management :
-
Final Disposal :
Summary of Handling and Disposal Recommendations
| Recommendation | Guideline | Source |
| Handling Area | Use in a well-ventilated area or a chemical fume hood. | [3][4] |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | [3][5] |
| Waste Segregation | Segregate cytotoxic waste from other waste streams at the point of generation. | [1] |
| Solid Waste Containment | Dispose of in a designated, labeled, leak-proof, and puncture-resistant container. | [2] |
| Liquid Waste Containment | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. | [7] |
| Spill Cleanup | Absorb with inert material, decontaminate with alcohol, and dispose of cleanup materials as cytotoxic waste. | [3] |
| Final Disposal Method | Incineration by a licensed hazardous waste disposal service. | [1][8] |
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound waste in a laboratory setting can be visualized as follows:
References
Comprehensive Safety and Handling Guide for Futibatinib
Futibatinib is a potent and irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1-4, utilized in targeted cancer therapy.[1][2][3] Its mechanism of action involves forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[1][4] This action effectively blocks downstream signaling pathways, such as RAS/MAPK, PI3K/AKT, and PLCγ, thereby inhibiting the proliferation and survival of cancer cells with FGFR alterations.[2][3] Due to its cytotoxic nature and specific hazard classifications, stringent safety protocols are imperative for researchers, scientists, and drug development professionals to ensure occupational safety and prevent exposure.
This guide provides essential, procedural information for the safe handling, personal protective equipment (PPE) requirements, and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified with specific hazards according to the Globally Harmonized System (GHS). Laboratory personnel must be fully aware of these potential risks before handling the compound.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[5] |
| (Data sourced from MedchemExpress Safety Data Sheet) |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is critical to minimize exposure risk. The following table outlines the minimum PPE requirements for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, aliquoting) | Primary: Double-gloving (chemotherapy-rated gloves), disposable gown, safety goggles with side-shields.[5][6] Secondary: Use of a ventilated balance enclosure or chemical fume hood is mandatory to prevent inhalation of powder.[7] |
| Preparing Solutions (Dissolving, diluting) | Primary: Double-gloving (chemotherapy-rated gloves), disposable, fluid-resistant gown, safety goggles with side-shields, and a face shield if there is a splash risk.[5][8] Secondary: All work must be performed inside a certified chemical fume hood.[7] |
| Administering to Cell Cultures or Animals | Primary: Double-gloving (chemotherapy-rated gloves), disposable gown, safety goggles.[5][6] Secondary: Use a biosafety cabinet for cell culture work. Ensure proper animal handling restraints to prevent spills and aerosol generation. |
| General Laboratory Work in Proximity | Primary: Standard laboratory coat, single pair of gloves, and safety glasses. |
Note: Always consult your institution's specific safety guidelines and the compound's Safety Data Sheet (SDS) before handling.[6]
Operational and Disposal Plans
Adherence to standardized operational and disposal workflows is essential for maintaining a safe laboratory environment.
Standard Handling Workflow
The following diagram outlines the procedural steps for safely handling this compound, from preparation to post-handling cleanup.
Caption: Standard workflow for handling this compound.
Spill Management Protocol
In the event of a spill, a clear and immediate response is crucial to contain contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Containment: If safe to do so, prevent the spill from spreading using absorbent pads or spill pillows.
-
PPE: Don appropriate PPE, including a respirator, chemical-resistant gloves, a gown, and eye protection before cleanup.[5]
-
Cleanup:
-
Solid Spills: Gently cover the spill with absorbent material to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.
-
Liquid Spills: Absorb the solution with finely-powdered, liquid-binding material (e.g., diatomite).[5] Place the contaminated material into a labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[5]
-
Disposal: Dispose of all cleanup materials as hazardous chemical waste in accordance with local, state, and federal regulations.[5][9]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and plasticware. Place these items in a clearly labeled, sealed plastic bag and then into a designated hazardous waste container.[10]
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted.[11]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic waste.
Never dispose of this compound or its contaminated waste down the drain or in the regular trash.[9][12]
First Aid and Exposure Response
Immediate action is required in case of accidental exposure.
| Exposure Route | Immediate First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing immediately.[5] Wash the affected area thoroughly with soap and plenty of water.[5] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[5] If breathing is difficult, provide respiratory support. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[5] Wash out the mouth with water and seek immediate medical attention.[5] |
Mechanism of Action: FGFR Signaling Inhibition
This compound irreversibly inhibits FGFRs, which are key drivers in cellular processes like proliferation and survival.[1][2] Dysregulation of the FGFR pathway is implicated in various cancers.[4]
Caption: this compound's inhibition of the FGFR signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative metrics related to this compound's activity.
| Parameter | Value | Description |
| IC₅₀ (FGFR1-4) | < 4 nM | The half maximal inhibitory concentration against FGFR enzymes, indicating high potency.[2][3] |
| Maximum Tolerated Dose (Clinical) | 20 mg once daily | The highest dose found to be tolerable in patients during Phase I trials.[13] |
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | mechanism of action and synthesis | NROChemistry [nrochemistry.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pogo.ca [pogo.ca]
- 7. medkoo.com [medkoo.com]
- 8. cancercareontario.ca [cancercareontario.ca]
- 9. essex.ac.uk [essex.ac.uk]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. Phase I, first-in-human study of this compound, a highly selective, irreversible FGFR1-4 inhibitor in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
